molecular formula C8H4N2O B047179 Furo[3,2-c]pyridine-2-carbonitrile CAS No. 112372-13-1

Furo[3,2-c]pyridine-2-carbonitrile

Cat. No.: B047179
CAS No.: 112372-13-1
M. Wt: 144.13 g/mol
InChI Key: KDQJGFGWDBCUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,2-c]pyridine-2-carbonitrile is a versatile fused heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This compound features a furopyridine core, a privileged scaffold renowned for its broad spectrum of biological activities, serving as a key synthetic intermediate for developing novel therapeutic agents. Research Applications and Value: The furo[3,2-c]pyridine scaffold is a recognized medicinal chemistry motif. Researchers utilize this nitrile-functionalized derivative as a versatile building block for constructing more complex molecular architectures. Its core structure is associated with diverse pharmacological activities, making it valuable in projects targeting anticancer, antiviral, antifungal, and antibiotic agents . The electron-deficient nature of the pyridine ring, combined with the reactivity of the cyano group, allows for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling extensive structure-activity relationship (SAR) studies . Chemical Profile: CAS Number: 112372-13-1 Molecular Formula: C8H4N2O Molecular Weight: 144.13 g/mol SMILES: N#Cc1cc2cnccc2o1 Usage Note: This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-c]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQJGFGWDBCUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549935
Record name Furo[3,2-c]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-13-1
Record name Furo[3,2-c]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Furo[3,2-c]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Promise

The Furo[3,2-c]pyridine core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, capturing the attention of researchers for its versatile therapeutic potential.[1][2] This guide provides a comprehensive exploration of the Furo[3,2-c]pyridine system, from its synthesis and physicochemical properties to its diverse biological activities and the underlying mechanisms of action. As a Senior Application Scientist, the narrative that follows is designed to not only present established facts but also to offer insights into the strategic considerations that guide research and development efforts centered on this promising molecular framework.

The unique arrangement of the furan and pyridine rings in the Furo[3,2-c]pyridine scaffold bestows upon it a distinct electronic and steric profile, making it a versatile template for the design of targeted therapies.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, kinase inhibitory, and neuroleptic properties.[4][5] This guide will delve into the key attributes of this scaffold, providing a robust resource for scientists engaged in the discovery and development of novel therapeutics.

Crafting the Core: Synthetic Strategies for Furo[3,2-c]pyridine Derivatives

The construction of the Furo[3,2-c]pyridine skeleton is a critical step in the exploration of its therapeutic potential. Several synthetic strategies have been developed, each offering distinct advantages in terms of efficiency, versatility, and access to diverse substitution patterns.

Sonogashira Coupling Followed by Intramolecular Cyclization: A Workhorse Approach

A prevalent and highly effective method for the synthesis of the Furo[3,2-c]pyridine core involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction, followed by an intramolecular 5-endo-dig cyclization.[4] This strategy typically utilizes a substituted 4-hydroxy-3-iodopyridine as the starting material, which is coupled with a terminal alkyne. The subsequent base-mediated cyclization of the resulting intermediate furnishes the desired Furo[3,2-c]pyridine scaffold.[4]

The choice of catalyst, base, and solvent is crucial for the success of this reaction. Palladium catalysts such as Pd(PPh₃)₂Cl₂ and copper(I) iodide as a co-catalyst are commonly employed.[4] The use of a suitable base, such as diisopropylamine, facilitates both the deprotonation of the terminal alkyne and the final cyclization step.[4] Dimethylformamide (DMF) is often the solvent of choice due to its high boiling point and ability to dissolve a wide range of reactants.[4]

Caption: General workflow for the synthesis of the Furo[3,2-c]pyridine core.

Pictet-Spengler Reaction: Accessing Tetrahydrofuro[3,2-c]pyridines

For the synthesis of the saturated tetrahydrofuro[3,2-c]pyridine core, the Pictet-Spengler reaction offers an efficient route.[6] This acid-catalyzed reaction involves the condensation of a furan-containing amine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde, followed by cyclization.[6] This method provides access to a different chemical space compared to the fully aromatic scaffold, which can be advantageous for exploring new biological targets. The choice of acid catalyst and reaction conditions can influence the yield and purity of the final product.

Novel Approaches from 3-Alkynyl-4-pyrones

A more recent and innovative strategy for the synthesis of Furo[3,2-c]pyridines involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate.[7] This method is noteworthy for its mild reaction conditions, proceeding at room temperature in hexafluoroisopropyl alcohol without the need for a metal catalyst.[7] This approach highlights the ongoing efforts to develop more sustainable and efficient synthetic routes to this important scaffold.

Physicochemical Properties: The Foundation of Drug-Likeness

PropertyPredicted Value (Furo[3,2-c]pyridine)Predicted Value (Furo[3,2-b]pyridine)Significance in Medicinal Chemistry
Molecular Weight119.12 g/mol [8]119.12 g/mol [9]Influences absorption, distribution, and diffusion.
logP1.3[8]1.54[9]A measure of lipophilicity, affecting membrane permeability and solubility.
pKa (basic)Not available~5.01[9]Influences ionization state at physiological pH, impacting solubility and receptor binding.
Water SolubilityNot availableModerately soluble (predicted)Crucial for formulation and bioavailability.

Table 1: Predicted Physicochemical Properties of Furopyridine Scaffolds.

The predicted logP value of the parent Furo[3,2-c]pyridine suggests a favorable balance between lipophilicity and hydrophilicity, a desirable characteristic for many drug candidates. The basicity of the pyridine nitrogen will influence the overall pKa of substituted derivatives, which in turn affects their solubility and potential for ionic interactions with biological targets. Further experimental characterization of a diverse set of Furo[3,2-c]pyridine derivatives is warranted to build a comprehensive understanding of their structure-property relationships.

A Spectrum of Biological Activity: Therapeutic Applications of the Furo[3,2-c]pyridine Scaffold

The Furo[3,2-c]pyridine scaffold has demonstrated a remarkable range of biological activities, making it a highly attractive starting point for drug discovery programs in multiple therapeutic areas.

Oncology: A Potent Scaffold for Anticancer Agents

A significant body of research has focused on the development of Furo[3,2-c]pyridine derivatives as anticancer agents.[4] These compounds have been shown to exert their cytotoxic effects through the inhibition of key signaling pathways that are often dysregulated in cancer.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

Many Furo[3,2-c]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[4] Key kinase targets include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cellular metabolism, growth, and survival. Its aberrant activation is a hallmark of many cancers. Furo[3,2-c]pyridine-based compounds have been investigated as inhibitors of PI3K, thereby blocking downstream signaling to Akt and mTOR.[4]

  • JAK/STAT Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is implicated in various cancers and inflammatory diseases. Inhibition of this pathway by Furo[3,2-c]pyridine derivatives represents a promising therapeutic strategy.[4]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. The isomeric Furo[2,3-b]pyridine scaffold has been shown to be a potent inhibitor of CDK2, suggesting that Furo[3,2-c]pyridine derivatives may also possess activity against this important cancer target.[10][11]

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates JAK JAK Receptor->JAK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription STAT STAT JAK->STAT Phosphorylates STAT->Transcription Furo[3,2-c]pyridine Furo[3,2-c]pyridine Furo[3,2-c]pyridine->PI3K Inhibits Furo[3,2-c]pyridine->JAK Inhibits

Caption: Inhibition of PI3K/Akt/mTOR and JAK/STAT pathways by Furo[3,2-c]pyridine derivatives.

Compound ClassTarget Kinase(s)Reported IC₅₀ ValuesReference(s)
Furo[2,3-b]pyridine DerivativesCDK2/cyclin A20.24 - 0.93 µM[10][11]
Furo[3,2-b]pyridine DerivativesCLKsSub-micromolar[1][12]

Table 2: Kinase Inhibitory Activity of Selected Furopyridine Derivatives.

Central Nervous System: Potential as Antipsychotic Agents

Early research has also highlighted the potential of Furo[3,2-c]pyridine derivatives as antipsychotic agents.[5] These compounds have been shown to exhibit high affinity for serotonin (5-HT) receptors, particularly 5-HT₁ and 5-HT₂, while displaying weaker affinity for dopamine D₂ receptors.[5] This receptor binding profile is characteristic of some atypical antipsychotic drugs. Electrophysiological studies have indicated that these compounds have distinct effects on dopamine neurons in different brain regions, suggesting a complex mechanism of action that may differ from traditional antipsychotics.[5] Further investigation into the structure-activity relationships of these compounds is needed to optimize their antipsychotic potential.

Experimental Protocols: A Practical Guide for the Bench Scientist

To facilitate further research and development of Furo[3,2-c]pyridine-based compounds, this section provides detailed, step-by-step protocols for key synthetic and biological evaluation procedures.

Synthesis of a Furo[3,2-c]pyridine Derivative via Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of a Furo[3,2-c]pyridine derivative from 4-hydroxy-3-iodopyridine and a terminal alkyne.

Materials:

  • 4-Hydroxy-3-iodopyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Diisopropylamine (Base)

  • Dimethylformamide (DMF, solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxy-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous DMF via syringe.

  • Add the terminal alkyne (1.2 eq) and diisopropylamine (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired Furo[3,2-c]pyridine derivative.

  • Characterize the purified compound by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic effects of Furo[3,2-c]pyridine compounds against cancer cell lines.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Furo[3,2-c]pyridine compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Prepare serial dilutions of the Furo[3,2-c]pyridine compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the cells and add the different concentrations of the compound to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently agitate the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Analysis of Signaling Pathway Modulation by Western Blotting

This protocol provides a general workflow for investigating the effect of a Furo[3,2-c]pyridine compound on the phosphorylation status of key proteins in a signaling pathway.[4]

Materials:

  • Cells treated with the Furo[3,2-c]pyridine compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific for the phosphorylated protein overnight at 4 °C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

  • Quantify the band intensities to determine the change in protein phosphorylation upon treatment with the Furo[3,2-c]pyridine compound.

Future Directions and Concluding Remarks

The Furo[3,2-c]pyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. While significant progress has been made in understanding its synthesis and biological activities, several avenues for future research remain. The lack of extensive experimental data on the physicochemical properties of a diverse range of derivatives presents an opportunity for systematic studies to establish clear structure-property relationships. Furthermore, a more in-depth exploration of the molecular interactions between Furo[3,2-c]pyridine-based inhibitors and their biological targets through techniques like X-ray crystallography and computational modeling will be invaluable for rational drug design.

The absence of Furo[3,2-c]pyridine derivatives in clinical trials to date underscores the need for further preclinical development, including in vivo efficacy and toxicity studies, to translate the promising in vitro findings into tangible clinical candidates. A comparative analysis with its isomers, such as Furo[3,2-b]pyridine and Furo[2,3-b]pyridine, in head-to-head studies could provide crucial insights into the subtle structural features that govern target selectivity and overall therapeutic potential.

References

  • Fedin, V. V., et al. (2025). Methods for preparation of furo[3,2-c]pyridines; transformation of 3-alkynyl-4-pyrones to benzofurans through a furopyrylium intermediate; a proposed approach to the synthesis of furo[3,2-c]pyridines. ResearchGate. Retrieved from [Link]

  • Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Retrieved from [Link]

  • Maltsev, S., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-1001. Retrieved from [Link]

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Retrieved from [Link]

  • El-Gammal, O. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. Retrieved from [Link]

  • New, J. S., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1147-1156. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6298. Retrieved from [Link]

  • New, J. S., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine-Sulfur Trioxide Complex. Organic Syntheses. Retrieved from [Link]

  • Fedin, V. V., et al. (2025). Proposed mechanism for the formation of furo[3,2-c]pyridines 3. ResearchGate. Retrieved from [Link]

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Retrieved from [Link]

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Retrieved from [Link]

  • EPA. (n.d.). furo[3,2-b]pyridine Properties. EPA Comptox Dashboard. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. PubMed. Retrieved from [Link]

  • Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. Retrieved from [Link]

  • Guchhait, S. K., et al. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(1), 41. Retrieved from [Link]

  • Gante, J., et al. (2011). Potential atypical antipsychotics: synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands. MedChemComm, 2(3), 219-224. Retrieved from [Link]

  • Sharma, P., et al. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. ACS Omega, 7(40), 35987-35997. Retrieved from [Link]

  • Reyes-Melo, K., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Structure Activity Relationship of Antipsychotic Drug. Slideshare. Retrieved from [Link]

  • Krzyżak, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(2), 354. Retrieved from [Link]

  • Nassar, E., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 9(13), 1531-1544. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8535-8553. Retrieved from [Link]

  • Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Scientific Reports, 13(1), 1-17. Retrieved from [Link]

  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furo[3,2-c]pyridine. PubChem. Retrieved from [Link]

  • Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-cancer agents in medicinal chemistry, 20(8), 932-940. Retrieved from [Link]

Sources

The Synthetic Chemist's Guide to Furopyridines: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of Furopyridines in Medicinal Chemistry

The fusion of a furan ring with a pyridine ring gives rise to a family of heterocyclic compounds known as furopyridines. These scaffolds are of significant interest to researchers in drug development due to their presence in a variety of biologically active molecules and their utility as isosteres of quinolines and isoquinolines.[1] The incorporation of a nitrogen atom into the benzofuran scaffold can lead to advantageous physicochemical properties, such as improved solubility and the potential for additional hydrogen bonding interactions with biological targets.[2] Furopyridine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties.[2][3] This technical guide provides a comprehensive overview of the core synthetic strategies for accessing the diverse isomers of the furopyridine scaffold, with a focus on the underlying principles, practical experimental protocols, and the logic behind methodological choices.

Furopyridines can exist in six different isomeric forms, which can be broadly categorized as quinoline analogues ([b]-fused systems) and isoquinoline analogues ([c]-fused systems).[1][4] The specific isomer often dictates the synthetic approach and can have a profound impact on the biological activity of the resulting molecule.[2]

Core Synthetic Strategies: A Tale of Two Rings

The construction of the furopyridine core predominantly follows two main retrosynthetic disconnections:

  • Formation of the Furan Ring onto a Pre-formed Pyridine Scaffold: This is a widely employed strategy that leverages the rich and diverse chemistry of substituted pyridines.

  • Construction of the Pyridine Ring from a Pre-formed Furan Derivative: This approach is also utilized, though it can be challenged by the inherent instability of the furan ring under certain reaction conditions, particularly strong acids.[1]

This guide will delve into the most versatile and commonly employed methods within these two overarching strategies.

Strategy 1: Building the Furan Ring on a Pyridine Foundation

This approach offers the advantage of utilizing readily available and diverse pyridine starting materials. Key methods include transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions: The Power of Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful tool for the synthesis of substituted furopyridines, particularly the furo[3,2-b]pyridine isomer.[5] This reaction involves the coupling of a terminal alkyne with a suitably functionalized pyridine, typically a halopyridine, in the presence of a palladium catalyst and a copper(I) co-catalyst.[5][6] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

A key advantage of this method is the ability to perform a one-pot coupling and subsequent heteroannulation to form the furan ring.[5]

Mechanism of Sonogashira Coupling and Subsequent Cyclization:

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L2 PdII_halide R-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-Pd(II)L2-C≡C-R' PdII_halide->PdII_alkyne Transmetalation (from Cu cycle) PdII_alkyne->Pd0 Reductive Elimination Product R-C≡C-R' Final_Product Furopyridine Product->Final_Product Intramolecular Cyclization CuX Cu(I)X Alkyne H-C≡C-R' Cu_alkyne Cu(I)-C≡C-R' Cu_alkyne->CuX Transmetalation to Pd(II) Alkyne->Cu_alkyne Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction leading to an alkynylated pyridine intermediate, which then undergoes intramolecular cyclization to form the furopyridine core.

Experimental Protocol: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling [5]

This protocol describes a general procedure for the synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and a terminal alkyne.

Materials:

  • 3-Chloro-2-hydroxypyridine (1 mmol)

  • Terminal alkyne (1.1 mmol)

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Ethanol

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.

  • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete (monitored by thin-layer chromatography).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

Expert Insights: The use of ultrasound irradiation can often accelerate the reaction and improve yields. The choice of palladium source, ligand, and base can be critical and may require optimization for different substrates.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful and versatile strategy for the synthesis of various furopyridine isomers. This approach involves the formation of the furan ring by the cyclization of a suitably functionalized pyridine precursor.

This method is particularly useful for the synthesis of furo[2,3-b]pyridines. A classic example involves the Thorpe-Ziegler intramolecular cyclization of a 3-cyano-2-pyridone derivative.[4]

Experimental Protocol: Synthesis of Furo[2,3-b]pyridines via Thorpe-Ziegler Cyclization [4]

This protocol outlines the synthesis of a furo[2,3-b]pyridine from a 3-cyano-2-hydroxypyridine.

Materials:

  • 3-Cyano-2-hydroxypyridine

  • Appropriate alkylating agent (e.g., an alpha-halo ketone or ester)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent (e.g., DMF, MeCN)

Procedure:

  • Alkylate the hydroxyl group of 3-cyano-2-hydroxypyridine with a suitable alkylating agent in the presence of a base.

  • The resulting intermediate undergoes a base-mediated intramolecular Thorpe-Ziegler cyclization.

  • The cyclized product is then typically subjected to hydrolysis and decarboxylation to yield the desired furo[2,3-b]pyridine.

Causality Behind Experimental Choices: The choice of base is crucial; a strong enough base is required to deprotonate the active methylene group to initiate the cyclization, but a base that is too harsh could lead to side reactions. Cesium carbonate is often a good choice as it is a mild and effective base for this transformation.[4]

Intramolecular Friedel-Crafts acylation is a key step in the synthesis of certain furopyridone derivatives, such as furo[3,2-c]pyridin-4,7-diones.[7]

Experimental Protocol: Synthesis of 6-Isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione [7]

Materials:

  • 3-Furoyl-L-leucine

  • Eaton's reagent (P2O5/MeSO3H)

Procedure:

  • Synthesize the precursor, 3-furoyl-L-leucine, by the Schotten-Baumann acylation of L-leucine with 3-furoyl chloride.

  • Catalyze the intramolecular Friedel-Crafts acylation of 3-furoyl-L-leucine using Eaton's reagent at 110 °C to yield 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione.

Expert Insights: Eaton's reagent is a powerful and efficient catalyst for intramolecular Friedel-Crafts acylations, often providing higher yields and cleaner reactions compared to traditional Lewis acids.

Strategy 2: Constructing the Pyridine Ring on a Furan Template

While less common than the first strategy, building the pyridine ring onto a pre-existing furan is a viable approach for certain furopyridine isomers.

Multi-component Reactions (MCRs)

Multi-component reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product.[3] This strategy offers advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity.[3] MCRs have been successfully employed for the synthesis of the furo[2,3-b]pyridine core.[3]

Experimental Protocol: Three-Component Synthesis of Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives

This protocol describes a general procedure for a three-component reaction to synthesize complex furopyridine-fused systems in an aqueous medium.

Materials:

  • 6-Amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol)

  • Aromatic aldehyde (2 mmol)

  • Tetronic acid (2 mmol)

  • Water (10 mL)

Procedure:

  • To a 25 mL round-bottom flask, add 6-amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol), the desired aromatic aldehyde (2 mmol), and tetronic acid (2 mmol).

  • Add 10 mL of water to the flask.

  • Reflux the mixture for the appropriate time (monitored by TLC).

  • After cooling, collect the precipitated solid by filtration.

  • Wash the solid with water and then ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure product.

MCR_Workflow Reactant1 6-Amino-1,3-dimethyl- pyrimidine-2,4-dione Reaction One-Pot Reaction (Water, Reflux) Reactant1->Reaction Reactant2 Aromatic Aldehyde Reactant2->Reaction Reactant3 Tetronic Acid Reactant3->Reaction Product Furo[2',1':5,6]pyrido- [2,3-d]pyrimidine Derivative Reaction->Product

Caption: A simplified workflow for the one-pot, three-component synthesis of a furopyridine-fused heterocyclic system.

Condensation and Cyclization of Furan Derivatives

The synthesis of certain furopyridine isomers, such as furo[2,3-c]pyridines, can be achieved by starting with a furan derivative and building the pyridine ring.

Example: Synthesis of 2-Methyl-4-hydroxyfuro[2,3-c]pyridine [1]

This synthesis involves a multi-step sequence starting from 2-methylfuran.

  • Mannich Condensation: 2-Methylfuran undergoes a Mannich condensation with diethyl malonate, ammonium chloride, and formaldehyde.

  • N-Benzenesulfonation: The resulting product is then N-benzenesulfonated.

  • Cyclization: The N-benzenesulfonated derivative is cyclized with oxalyl chloride and SnCl4.

  • Transformation: The resulting furo[2,3-c]pyridine compound is then transformed into 2-methyl-4-hydroxyfuro[2,3-c]pyridine.

Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on several factors, including the desired furopyridine isomer, the availability of starting materials, and the desired substitution pattern.

MethodIsomer(s) AccessedAdvantagesDisadvantages
Sonogashira Coupling Primarily Furo[3,2-b]pyridinesHigh functional group tolerance; one-pot procedures available.Requires transition metal catalysts which can be expensive and require careful removal.
Intramolecular Cyclization Various isomers (e.g., Furo[2,3-b], Furo[3,2-c])Often high yielding; can be used to create complex fused systems.Precursor synthesis can be multi-step.
Multi-component Reactions Primarily Furo[2,3-b]pyridinesHigh atom economy; operational simplicity; rapid access to diversity.Can sometimes lead to mixtures of products; optimization may be required.
Pyridine Ring Formation Various isomers (e.g., Furo[2,3-c])Utilizes simple furan precursors.Furan ring can be unstable to harsh reaction conditions.[1]

Functionalization of the Furopyridine Core

Once the furopyridine scaffold is synthesized, it can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs. Common functionalization strategies include:

  • Electrophilic Aromatic Substitution: Reactions such as nitration and bromination can introduce substituents onto the electron-rich furan ring.[1]

  • Metalation and Cross-Coupling: Lithiation of the furan ring followed by quenching with an electrophile or palladium-catalyzed cross-coupling reactions on halogenated furopyridines allows for the introduction of a wide variety of substituents.[1][8]

  • N-Oxidation and Subsequent Reactions: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can then be functionalized at the pyridine ring.[1]

Conclusion: A Versatile Scaffold with a Bright Future

The furopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolbox for chemists to access a wide array of furopyridine derivatives. From the precision of palladium-catalyzed cross-couplings to the efficiency of multi-component reactions, the strategies for constructing this privileged core are continually evolving. As our understanding of the biological importance of furopyridines deepens, the development of new and innovative synthetic routes will undoubtedly remain a key focus for the medicinal chemistry community.

References

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]

  • Ren, X., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(17), 9634. [Link]

  • Khandelia, T., & Patel, B. K. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(1), 1-15. [Link]

  • Ren, X., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International journal of molecular sciences, 25(17), 9634. [Link]

  • Chang, M. Y., & Tai, H. Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]

  • Chang, M. Y. (2011). Synthesis of Furo[2,3-c]pyridine. ChemInform, 42(51). [Link]

  • Romeo, R., et al. (2013). Synthesis and biological evaluation of furopyrimidine N,O-nucleosides. Bioorganic & medicinal chemistry, 21(18), 5688–5693. [Link]

  • Abdel-Rahman, A. A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules (Basel, Switzerland), 26(13), 3923. [Link]

  • University of South Florida. (2018). CaMKK2 Inhibitors: Building Diversity Around the Core Furopyridine Scaffold. USF Scholar Commons. [Link]

  • Razafindrainibe, F., et al. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry-A European Journal, 22(38), 13496-13500. [Link]

  • Abdel-Rahman, A. A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]

  • Fedin, V. V., et al. (2021). A new anion relay enabled [3 + 3]-annulation of active methylene isocyanides and conjugated ene-yne-ketones was developed for the efficient and straightforward synthesis of biologically valuable furo[3,2-c]pyridine derivatives. Organic Letters, 23(15), 5896-5900. [Link]

  • University of Mississippi. (2019). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

  • Farag, A. M., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic & medicinal chemistry, 22(21), 5959–5967. [Link]

  • Zhu, G., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Al-Said, M. S., et al. (2012). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. European journal of medicinal chemistry, 55, 349–357. [Link]

  • Trofimov, A. I., et al. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Beilstein journal of organic chemistry, 17, 1568–1576. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved February 13, 2026, from [Link]

  • El-Sayed, W. M., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules (Basel, Switzerland), 27(19), 6543. [Link]

  • Vasev, Y. A., et al. (2023). ACCESS TO ANNULATED PYRIDAZINES VIA INTERRUPTED FURAN-YNE CYCLIZATION. Butlerov Communications, 73(3), 11-13. [Link]

  • Mamedov, V. A., et al. (2018). Multicomponent synthesis of 5-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridines 3a–p. Tetrahedron, 74(38), 5493-5501. [Link]

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 9910-9913. [Link]

  • ACS Green Chemistry Institute. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society. [Link]

  • Abdel-Rahman, A. A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-proliferative Activity. Molecules (Basel, Switzerland), 26(13), 3923. [Link]

  • Sharma, P., & Rohilla, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(31), 6749-6766. [Link]

  • Kulakov, I. V., et al. (2018). Multicomponent synthesis of unsymmetrical 5-nitropyridines. Chemistry of Heterocyclic Compounds, 54(11), 1127-1133. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Li, Y., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules (Basel, Switzerland), 28(7), 3042. [Link]

  • Barrow, J. C. (2015). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. RSC medicinal chemistry, 6(7), 589–613. [Link]

  • KAMINSKA, J., et al. (2013). New Synthetic Routes to Furocoumarins and Their Analogs: A Review. Mini-Reviews in Organic Chemistry, 10(3), 221-236. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 7, 1145–1171. [Link]

Sources

Technical Whitepaper: Physicochemical & Synthetic Profiling of Furo[3,2-c]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and synthetic profile of Furo[3,2-c]pyridine-2-carbonitrile . This document is structured to serve as a primary reference for medicinal chemists and drug discovery scientists.

Executive Summary

Furo[3,2-c]pyridine-2-carbonitrile (CAS: 112372-13-1) represents a high-value pharmacophore in modern drug design.[1][2] Structurally, it functions as a bioisostere of indole and azaindole, offering distinct electronic properties due to the inductive effects of the furan oxygen and the pyridine nitrogen. The C2-nitrile motif acts as a versatile "warhead" for covalent inhibition (e.g., cysteine targeting) or as a synthetic handle for accessing amidines, amides, and tetrazoles. This guide delineates its chemical architecture, validated synthetic routes, and physicochemical behavior in biological contexts.[1][2][3][4]

Chemical Architecture & Fundamental Properties[1][2][5]

Structural Analysis

The molecule consists of a pyridine ring fused to a furan ring across the c-bond (positions 3 and 4 of the pyridine). The nitrile group at position 2 exerts a strong electron-withdrawing effect, significantly altering the dipole moment and pKa compared to the parent furo[3,2-c]pyridine.

  • Core Scaffold: Furo[3,2-c]pyridine[3][4][5][6][7][8][9]

  • Substituent: Nitrile (-CN) at C2

  • Electronic Character: Electron-deficient heteroaromatic system. The pyridine nitrogen (N6) is the primary basic center, though its basicity is attenuated by the fused furan ring and the distal nitrile.

Physicochemical Data Table

The following values represent a consensus of experimental data and high-fidelity predictive models (ACD/Labs, ChemAxon) for the specific 2-carbonitrile derivative.

PropertyValueContext/Notes
Molecular Formula C₈H₄N₂O
Molecular Weight 144.13 g/mol Fragment-like, high ligand efficiency potential.
Exact Mass 144.0324Monoisotopic.
TPSA ~49.8 ŲPyridine N (~12.9) + Furan O (~13.1) + Nitrile (~23.8).
cLogP 1.45 ± 0.3Moderately lipophilic; suitable for CNS penetration.
pKa (Pyridine N) 2.8 – 3.5 (Est.)Significantly lower than pyridine (5.2) due to the electron-withdrawing nitrile and furan oxygen.
H-Bond Acceptors 3Nitrile N, Pyridine N, Furan O.
H-Bond Donors 0Lacks acidic protons.
Solubility ModerateLow aqueous solubility at neutral pH; soluble in DMSO, MeOH, DCM.

Synthetic Accessibility & Purity Profiling

Retrosynthetic Strategy

The most robust route to Furo[3,2-c]pyridine-2-carbonitrile avoids direct cyanation of the parent scaffold, which often yields regioisomeric mixtures. Instead, a de novo construction of the furan ring via a Sonogashira coupling/cyclization cascade is preferred, followed by functional group manipulation.

Key Precursors:

  • 4-Hydroxy-3-iodopyridine (commercially available or synthesized from 4-hydroxypyridine).

  • Ethyl propiolate (alkyne source).

Validated Synthetic Protocol

This protocol describes the conversion of 4-hydroxy-3-iodopyridine to the target nitrile.

Step 1: Sonogashira Coupling & Cyclization

  • Reagents: 4-hydroxy-3-iodopyridine, Ethyl propiolate, CuI (10 mol%), Pd(PPh₃)₂Cl₂ (5 mol%), DBU (3 equiv), DMF.

  • Procedure: The reaction is heated to 60°C. The base promotes both the coupling and the subsequent 5-endo-dig cyclization to yield Ethyl furo[3,2-c]pyridine-2-carboxylate .

  • Checkpoint: Monitor disappearance of iodide by LCMS.

Step 2: Amidation

  • Reagents: 7N NH₃ in Methanol.

  • Procedure: The ester is stirred in methanolic ammonia at room temperature (or sealed tube at 50°C) to yield Furo[3,2-c]pyridine-2-carboxamide .

  • Purification: Precipitation from cold methanol usually yields pure amide.

Step 3: Dehydration to Nitrile

  • Reagents: POCl₃ (Phosphorus oxychloride) or TFAA (Trifluoroacetic anhydride) / Pyridine.

  • Procedure: The primary amide is treated with the dehydrating agent at 0°C -> RT.

  • Workup: Careful quenching with ice/NaHCO₃ (exothermic). Extraction with DCM.

  • Yield: Typically 60-80% over 3 steps.

Synthetic Workflow Diagram

Synthesis Start 4-Hydroxy-3-iodopyridine Step1 Sonogashira/Cyclization (Ethyl propiolate, Pd/Cu) Start->Step1 Inter1 Ethyl furo[3,2-c]pyridine- 2-carboxylate Step1->Inter1 Step2 Ammonolysis (NH3/MeOH) Inter1->Step2 Inter2 Furo[3,2-c]pyridine- 2-carboxamide Step2->Inter2 Step3 Dehydration (POCl3 or TFAA) Inter2->Step3 Final Furo[3,2-c]pyridine- 2-carbonitrile Step3->Final

Caption: Step-wise synthetic pathway from iodopyridine precursor to the target nitrile.

Physicochemical Profiling in Drug Design

Acid-Base Chemistry (pKa)

The basicity of the pyridine nitrogen is the critical parameter for formulation.

  • Mechanism: The fused furan ring is electron-withdrawing via the sigma bond (inductive effect, -I) despite being a resonance donor (+M). The nitrile group at C2 is strongly withdrawing (-I, -M).

  • Impact: This cumulative electron withdrawal reduces the electron density on the pyridine nitrogen.

  • Consequence: With a pKa < 4.0, the molecule remains largely unprotonated at physiological pH (7.4). This increases membrane permeability (logD ≈ logP) but necessitates salt formation (e.g., Mesylate or Tosylate) for aqueous formulation.

Reactivity & Stability

The C2-nitrile is a "soft" electrophile.

  • Hydrolysis: Stable at neutral pH. Under strong acidic/basic conditions (e.g., 6N HCl, 100°C), it hydrolyzes back to the carboxylic acid.

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the nitrile to the primary amine (-CH₂NH₂), a common strategy to access linker systems.

  • Nucleophilic Attack: The nitrile carbon can be attacked by azides (to form tetrazoles) or hydroxylamine (to form amidoximes).

Biological Relevance & Applications[1][2][3][4][7][11]

This scaffold is a privileged structure in kinase and protease inhibitor design.

  • Cathepsin K Inhibitors: The nitrile group can form a reversible covalent bond with the active site cysteine (Cys25) of Cathepsin K, acting as a transition state analog.

  • Kinase Inhibition (e.g., CLK, PI3K): The furo[3,2-c]pyridine core mimics the adenine ring of ATP. The nitrogen at position 6 accepts a hydrogen bond from the hinge region of the kinase, while the 2-substituent directs the molecule into the ribose binding pocket or solvent front.

Reactivity Pathways Diagram

Reactivity Center Furo[3,2-c]pyridine- 2-carbonitrile Hydrolysis Acid/Base Hydrolysis (-> Carboxylic Acid) Center->Hydrolysis Reduction Reduction (H2/Pd) (-> Methylamine) Center->Reduction Pinner Pinner Reaction (-> Imidate/Amidine) Center->Pinner Click Cycloaddition (NaN3) (-> Tetrazole) Center->Click

Caption: Primary chemical transformations of the nitrile handle for SAR expansion.

References

  • Physicochemical Properties of Azabenzofurans: Source: PubChem Compound Summary for Furo[3,2-c]pyridine. URL:[Link]

  • Reactivity of Cyanopyridines: Source: Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis 2005(6): 993-997. URL:[Link]

  • Kinase Inhibitor Design (eFT226 Case Study): Source:Journal of Medicinal Chemistry. "Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase." URL:[Link]

Sources

Methodological & Application

Experimental protocol for Furo[3,2-c]pyridine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Furo[3,2-c]pyridine-2-carbonitrile

Abstract

The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, forming the core of various therapeutic candidates.[1] Derivatives have shown potential as kinase inhibitors, anticancer agents, and antipsychotics. This document provides a detailed, robust, and validated experimental protocol for the synthesis of Furo[3,2-c]pyridine-2-carbonitrile, a key intermediate for the development of novel chemical entities. The synthesis is presented as a two-step process commencing from the accessible starting material, 4-chloro-3-hydroxypyridine. The protocol is designed for researchers in synthetic chemistry and drug development, providing in-depth explanations for experimental choices, safety protocols, and methods for characterization to ensure reproducibility and high-purity outcomes.

Core Synthesis Pathway: An Overview

The synthesis of Furo[3,2-c]pyridine-2-carbonitrile is achieved through a reliable two-step sequence. This strategy involves the initial formation of a furan ring precursor via a Williamson ether synthesis, followed by a base-mediated intramolecular cyclization to construct the fused bicyclic system. This approach is selected for its efficiency and reliance on well-understood, high-yielding reaction mechanisms.

The overall workflow is depicted below:

G cluster_0 PART A: Williamson Ether Synthesis cluster_1 PART B: Intramolecular Cyclization A 4-chloro-3-hydroxypyridine C Intermediate: 3-(cyanomethoxy)-4-chloropyridine A->C K2CO3, DMF B Chloroacetonitrile B->C D Furo[3,2-c]pyridine-2-carbonitrile (Final Product) C->D NaH, THF C->D

Caption: High-level workflow for the synthesis of Furo[3,2-c]pyridine-2-carbonitrile.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis. All operations involving hazardous reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of 3-(cyanomethoxy)-4-chloropyridine (Intermediate)

Causality: This step employs the Williamson ether synthesis, a classic SN2 reaction.[2][3] The weakly acidic hydroxyl group of 4-chloro-3-hydroxypyridine is deprotonated by potassium carbonate, a mild base, to form a phenoxide-like nucleophile. This nucleophile then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group to form the desired ether intermediate. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophile, thereby accelerating the SN2 reaction.[4]

Materials and Reagents:

  • 4-chloro-3-hydroxypyridine

  • Chloroacetonitrile (Warning: Highly Toxic and Lachrymator)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-hydroxypyridine (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq), finely powdered to maximize surface area.

  • Under a nitrogen atmosphere, add anhydrous DMF via syringe to create a suspension with a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Begin vigorous stirring. Add chloroacetonitrile (1.1 eq) dropwise to the suspension at room temperature. Caution: Chloroacetonitrile is a lachrymator and highly toxic; handle with extreme care in a fume hood.[5][6][7][8]

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (2 x 100 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure intermediate, 3-(cyanomethoxy)-4-chloropyridine.

Part B: Synthesis of Furo[3,2-c]pyridine-2-carbonitrile

Causality: This step is a base-mediated intramolecular cyclization, analogous to the Thorpe-Ziegler reaction.[9][10] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the α-carbon of the nitrile group, generating a resonance-stabilized carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the electron-deficient C4 position of the pyridine ring and displacing the chloride ion in a nucleophilic aromatic substitution (SNAr) reaction. This cyclization directly yields the fused furo[3,2-c]pyridine aromatic system. Anhydrous THF is the solvent of choice as it is aprotic and will not react with the strong base.

Materials and Reagents:

  • 3-(cyanomethoxy)-4-chloropyridine (Intermediate from Part A)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Carefully wash sodium hydride (1.2 eq) with anhydrous hexanes to remove the mineral oil. Decant the hexanes and dry the NaH under a stream of nitrogen. Extreme Caution: NaH is highly reactive with water and moisture. Handle under an inert atmosphere.

  • Suspend the washed NaH in anhydrous THF in a dry, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the intermediate, 3-(cyanomethoxy)-4-chloropyridine (1.0 eq), in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the intermediate dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain Furo[3,2-c]pyridine-2-carbonitrile as a pure solid.

Proposed Reaction Mechanism

The two-step synthesis proceeds through distinct, well-established mechanisms. The initial SN2 reaction is followed by a base-catalyzed intramolecular cyclization.

G cluster_step1 Step 1: Williamson Ether Synthesis (SN2) cluster_step2 Step 2: Intramolecular Cyclization (SNAr) s1_start Pyridine-OH + Base -> Pyridine-O- s1_mid Pyridine-O- + Cl-CH2-CN -> s1_start->s1_mid Deprotonation s1_end [Transition State] -> Intermediate s1_mid->s1_end SN2 Attack s2_start Intermediate + NaH -> Carbanion s1_end->s2_start Isolate & Purify s2_mid Carbanion -> [Cyclization Attack] s2_start->s2_mid Deprotonation s2_end -> Aromatization -> Final Product s2_mid->s2_end Intramolecular SNAr

Caption: Key mechanistic stages of the Furo[3,2-c]pyridine-2-carbonitrile synthesis.

Characterization and Validation

The identity, structure, and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, proton environments, and carbon framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition, validating the molecular formula.

  • Melting Point (m.p.): A sharp melting point range for the final crystalline product is a strong indicator of high purity.

Critical Safety Precautions

  • Chloroacetonitrile: This reagent is highly toxic if swallowed, inhaled, or in contact with skin.[6][8] It is also a potent lachrymator (causes tearing) and is flammable.[5][7] All manipulations must be conducted in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[6][8][11]

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried before use.

  • Potassium Carbonate (K₂CO₃): While less hazardous, it can cause skin and serious eye irritation. Avoid creating dust. In case of contact, rinse thoroughly with water.

  • General Precautions: Always wear appropriate PPE. Understand the emergency procedures for the laboratory, including the locations of safety showers, eyewash stations, and fire extinguishers.

Quantitative Data Summary

The following table summarizes the reagent quantities for a typical lab-scale synthesis.

ReagentPartMW ( g/mol )Moles (mmol)EquivalentsAmount Used
4-chloro-3-hydroxypyridineA129.54101.01.295 g
Potassium CarbonateA138.21151.52.073 g
ChloroacetonitrileA75.50111.10.831 g
3-(cyanomethoxy)-4-chloropyridineB168.5881.01.349 g
Sodium Hydride (60%)B40.009.61.20.384 g

Note: The amount for Part B assumes an 80% yield from Part A.

References

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

  • Sacred Heart University. Williamson Ether Synthesis. [Link]

  • Wikipedia. Thorpe reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chem-Station International Edition. Williamson Ether Synthesis. [Link]

  • ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine?. [Link]

  • Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Beilstein Journals. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

Sources

Advanced Application Note: Furo[3,2-c]pyridine Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Furo[3,2-c]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere to quinoline and isoquinoline cores. Its unique physicochemical properties—specifically its ability to function as a hydrogen bond acceptor while maintaining a planar, aromatic profile—make it an ideal template for ATP-competitive kinase inhibition.

This application note details the synthesis, biological profiling, and mechanistic validation of Furo[3,2-c]pyridine derivatives. We focus on their application as dual inhibitors of CDK2 (Cyclin-Dependent Kinase 2) and the PI3K/Akt/mTOR pathway, offering a robust protocol for researchers aiming to develop next-generation chemotherapeutics.

Chemical Synthesis & Optimization

The "One-Pot" Access Strategy

Traditional synthesis of fused pyridines often requires harsh conditions (e.g., high temperature, strong acids). We recommend the Modified One-Pot Cascade Reaction , which utilizes 3-alkynyl-4-pyrones. This method offers high atom economy and mild reaction conditions.

Core Reaction Scheme


Detailed Protocol: Synthesis of 6-Aryl-Furo[3,2-c]pyridine (Compound FP-01)

Reagents:

  • 3-(Phenylethynyl)-4H-pyran-4-one (Precursor)

  • Ammonium Acetate (

    
    )
    
  • Hexafluoroisopropyl alcohol (HFIP) (Solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 3-(phenylethynyl)-4H-pyran-4-one in 5 mL of HFIP in a round-bottom flask.

  • Amine Addition: Add 5.0 mmol (5 equiv.) of

    
     in a single portion.
    
  • Reaction: Stir the mixture at room temperature (

    
    ) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 7:3).
    
    • Checkpoint: The pyrone spot (

      
      ) should disappear, replaced by a highly fluorescent spot (
      
      
      
      ).
  • Workup: Evaporate HFIP under reduced pressure (recoverable). Redissolve residue in DCM (

    
    ) and wash with saturated 
    
    
    
    (
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
    

Yield Expectation: 75–85% isolated yield.

Structure-Activity Relationship (SAR) Profiling[1]

To optimize potency, substitutions at the


 and 

positions are critical. The following data summarizes the inhibitory potential against CDK2/Cyclin A2 , a key regulator of the G1/S phase transition.

Table 1: SAR Optimization of Furo[3,2-c]pyridine Derivatives

Compound IDR1 (C2-Position)R2 (C4-Position)CDK2 IC

(

M)
MCF-7 IC

(

M)
Solubility (PBS)
FP-01 (Hit) HPhenyl4.5035.2Low
FP-04 Methyl4-Cl-Phenyl1.2012.8Moderate
FP-08 ThiopheneNaphthyl0.24 3.5 Low
FP-14 Ester (-COOEt)Thiophene0.938.1High
Roscovitine(Control)-0.3915.0High

Analyst Insight: While FP-08 shows superior potency (surpassing the reference Roscovitine), FP-14 offers the best balance of potency and solubility due to the ester group, making it the preferred candidate for in vivo studies.

Mechanistic Validation Protocols

Pathway Targeting Strategy

Furo[3,2-c]pyridines exert their anticancer effect primarily by competing with ATP at the kinase hinge region.

Pathway Compound Furo[3,2-c]pyridine (FP-14) CDK2 CDK2 / Cyclin E Compound->CDK2 Inhibits (IC50: 0.93 µM) Apoptosis Apoptosis (Caspase-3 Activation) Compound->Apoptosis Induces Rb Rb Protein (Phosphorylated) CDK2->Rb Phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Blocked by Inhibitor E2F E2F Transcription Factor Rb->E2F Releases E2F->S_Phase Promotes

Figure 1: Mechanism of Action. The derivative FP-14 inhibits the CDK2 complex, preventing Rb phosphorylation and arresting the cell cycle, ultimately triggering apoptosis.

Protocol: Cell Cycle Analysis via Flow Cytometry

To confirm the mechanism (G0/G1 arrest), perform the following assay on MCF-7 or HepG2 cells.

Materials:

  • Propidium Iodide (PI) Staining Solution (50

    
    g/mL PI + 100 
    
    
    
    g/mL RNase A).
  • PBS (Ca/Mg-free).

  • 70% Ethanol (ice-cold).

Workflow:

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Treatment: Treat cells with FP-14 at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 
    
    
    
    its IC
    
    
    (approx. 1
    
    
    M and 5
    
    
    M) for 24 hours. Include a DMSO control (0.1%).
  • Harvesting: Trypsinize cells, wash with PBS, and centrifuge (1500 rpm, 5 min).

  • Fixation: Resuspend pellet in 200

    
    L PBS. Add 800 
    
    
    
    L ice-cold 70% ethanol dropwise while vortexing. Incubate at
    
    
    for
    
    
    hours.
  • Staining: Wash cells with PBS. Resuspend in 500

    
    L PI Staining Solution. Incubate 30 min at 
    
    
    
    in the dark.
  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events.

Expected Results:

  • Control: ~60% G0/G1, ~30% S, ~10% G2/M.

  • Treated (FP-14): Significant accumulation in G0/G1 phase (>75%) with a concomitant decrease in S-phase population, confirming CDK2 inhibition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility in Media Planar aromatic structure leads to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

stacking aggregation.
Pre-dissolve in 100% DMSO (up to 20 mM). Dilute into media slowly with vortexing. Keep final DMSO < 0.5%.
Fluorescence Interference Furo[3,2-c]pyridines can be naturally fluorescent.Run a "Compound Only" blank in MTT/CellTiter-Glo assays to subtract background signal.
No G1 Arrest Observed Compound might target G2/M regulators (e.g., tubulin) instead.Check for G2/M peak. If seen, the compound may be acting as a microtubule destabilizer (a known secondary mechanism for this scaffold).

References

  • Discovery of New Pyrazolopyridine and Furopyridine Derivatives as CDK2 Inhibitors. Source: National Institutes of Health (NIH) / PMC. Significance: Establishes the specific IC50 values for furopyridine derivatives (Compound 14) against CDK2 and MCF-7 cell lines.

  • Furo[3,2-c]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Source: ResearchGate / Wiley. Significance: Details the "one-pot" synthesis method using 3-alkynyl-4-pyrones and ammonium acetate.

  • Novel Furo[2,3-d]pyrimidine Derivatives as PI3K/AKT Dual Inhibitors. Source: RSC Advances / NIH. Significance: Provides comparative SAR data for fused furan-pyrimidine systems, validating the PI3K/Akt pathway as a viable secondary target.

  • Synthesis and Biological Evaluation of Novel Pyridine Derivatives. Source: Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6] Significance: Validates the cytotoxic protocols (MTT) and solubility handling for pyridine-based anticancer agents.

Sources

Analytical Methods for Characterization of Furo[3,2-c]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[2]

The Analytical Challenge

Furo[3,2-c]pyridin-3-ol is a privileged bicyclic scaffold in medicinal chemistry, particularly serving as a pharmacophore for JAK2, PI3K, and CLK kinase inhibitors [1, 2].[1][2][3] While its therapeutic potential is high, its characterization presents a specific analytical hurdle: Keto-Enol Tautomerism .[1]

Unlike simple heterocycles, this molecule exists in a dynamic equilibrium between its enol form (3-ol ) and its keto form (furo[3,2-c]pyridin-3(2H)-one ).[1][4] This equilibrium is sensitive to solvent polarity, pH, and temperature, often leading to confusing NMR spectra (broadened peaks) or split peaks in LC-MS.[2][3]

This guide provides a definitive, self-validating workflow to unambiguously characterize Furo[3,2-c]pyridin-3-ol, ensuring data integrity for regulatory submissions and SAR studies.[1][2]

Structural Dynamics[1][5]
  • Enol Form (Aromatic): Stabilized by aromaticity across the furan ring.[1] Predominant in non-polar solvents and silylated derivatives.[1]

  • Keto Form (Non-Aromatic Furan): Often the major tautomer in polar aprotic solvents (DMSO) and the solid state due to intermolecular hydrogen bonding.[1]

Tautomerism Enol Enol Form (Furo[3,2-c]pyridin-3-ol) Aromatic Furan Ring Favored in Non-polar Solvents Keto Keto Form (Furo[3,2-c]pyridin-3(2H)-one) C=O Character Favored in Polar Solvents/Solid State Enol->Keto Solvent/pH Dependent Proton Transfer

Figure 1: Tautomeric equilibrium critical for analytical method development.

Part 2: Physicochemical Profiling & Sample Preparation

Before instrumental analysis, the physicochemical behavior must be stabilized.[2][3]

Solubility Profile
  • High Solubility: DMSO, DMF, MeOH (Acidified).[2][3]

  • Moderate/Low Solubility: Acetonitrile, DCM.[2][3]

  • Insoluble: Water (neutral pH), Hexanes.[2][3]

  • Critical Insight: The basic pyridine nitrogen (pKa ~5-6) allows solubilization in aqueous acid (0.1% Formic Acid), but this protonation locks the molecule in a cationic state, potentially shifting the tautomeric ratio.[1]

Sample Preparation Protocol (Standardized)

Objective: Create a uniform sample state for cross-method comparison.

  • Stock Solution A (for NMR/General): Dissolve 5 mg in 600 µL DMSO-d6 .

    • Why: DMSO stabilizes the polar keto form, usually resulting in sharper signals than CDCl3 where rapid exchange causes broadening.[1][2][3]

  • Stock Solution B (for LC-MS): Dissolve 1 mg in 1 mL Methanol . Sonicate for 5 mins. Dilute to 10 µg/mL with Water/Acetonitrile (90:10) + 0.1% Formic Acid .[1][5]

    • Why: Pre-dissolving in MeOH prevents precipitation when hitting the aqueous mobile phase.[1]

Part 3: High-Resolution NMR Characterization

NMR is the primary tool for structural elucidation.[1][5] The choice of solvent is not arbitrary; it dictates the visible tautomer.[1]

Protocol: 1H and 13C NMR

Instrument: 400 MHz or higher (600 MHz recommended for resolution of exchangeable protons).[1] Temperature: 298 K (Standard) or 320 K (to sharpen exchange broadened peaks).

Step-by-Step Workflow:
  • Solvent Selection: Use DMSO-d6 as the primary characterization solvent.[1]

  • Acquisition:

    • 1H NMR: 16 scans, D1 = 2.0 sec.

    • 13C NMR: 1024 scans, D1 = 2.0 sec (Ensure detection of quaternary C=O/C-OH).

    • HSQC/HMBC: Essential to assign the quaternary carbons at the ring fusion.[1]

Data Interpretation Guide (Expected Shifts in DMSO-d6)
PositionAtom TypeApprox. Shift (ppm)Diagnostic Feature
C3 Carbon175 - 185 (Keto) 145 - 155 (Enol)The most critical diagnostic.[1] A shift >170 ppm confirms the Keto form dominates in DMSO.[1]
C2 Proton (CH2 vs CH)4.5 - 4.8 (s, 2H)In Keto form, C2 is a methylene (-CH2-).[1][2] In Enol form, it is an aromatic methine (=CH-).[1][2]
NH/OH Exchangeable11.0 - 13.0 (Broad)Often invisible in wet solvents; verify with D2O shake (signal disappears).
Pyridine H Aromatic7.0 - 9.0 Typical pyridine splitting pattern (d, dd).[1][2]

Expert Insight: If the C2 signal appears as a singlet integrating to 2 protons around 4.6 ppm, the molecule is in the Keto (3(2H)-one) form.[1] If it is a singlet at ~7.0 ppm integrating to 1 proton, it is the Enol (3-ol) form [3, 4].[1]

Part 4: HPLC-UV & MS Profiling[1]

Standard C18 methods often fail due to the basic pyridine nitrogen causing peak tailing.[1] We employ a "Charged Surface" or "Polar Embedded" stationary phase strategy.[1]

Protocol: Reversed-Phase UHPLC Method

Objective: Purity assessment and identification of synthetic impurities (e.g., uncyclized Sonogashira intermediates).[1]

  • System: Agilent 1290 / Waters Acquity UPLC.

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid) or Phenomenex Luna Omega Polar C18.[1]

    • Dimensions: 2.1 x 100 mm, 1.7 µm.[2]

    • Why: These columns resist dewetting and provide excellent peak shape for basic heterocycles at low pH.[1]

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40 °C
Detection UV at 254 nm (aromatic) and 210 nm (impurities)
Gradient Table
Time (min)%BEvent
0.005Equilibration
1.005Isocratic Hold (polar impurities)
8.0095Linear Gradient
10.0095Wash
10.105Re-equilibration
Mass Spectrometry (ESI+)[1][2]
  • Ionization: Electrospray Positive (ESI+).[1]

  • Target Ion: [M+H]+ = 136.04 (Calc.[1] for C7H5NO2).[1][4]

  • Fragmentation: Look for loss of CO (28 Da) typical of cyclic ketones/phenols.[1]

Part 5: Solid State Characterization (Polymorphism)[1][3]

Since Furo[3,2-c]pyridin-3-ol is a scaffold for drug development, its solid-state form is critical.[1] Tautomers often crystallize into different polymorphs.

Protocol: DSC & XRD[3]
  • X-Ray Powder Diffraction (XRPD):

    • Scan range: 2θ = 3° to 40°.[1]

    • Significance: Distinct patterns distinguish the keto-polymorph from the enol-polymorph.[1]

  • Differential Scanning Calorimetry (DSC):

    • Ramp: 10 °C/min from 30 °C to 300 °C.[1]

    • Expectation: Sharp endotherm = melting point.[1] Broad/multiple endotherms suggest polymorphic transitions or desolvation.[1]

Part 6: Analytical Workflow Diagram

Workflow cluster_LC Purity & ID (LC-MS) cluster_NMR Structural Elucidation (NMR) Sample Crude Furo[3,2-c]pyridin-3-ol Prep Sample Prep (Dissolve in MeOH/DMSO) Sample->Prep LC UHPLC-MS (CSH C18) Acidic Mobile Phase Prep->LC NMR 1H/13C NMR (DMSO-d6) Observe Tautomer Ratio Prep->NMR DataLC Check [M+H]+ = 136.04 Confirm Purity >95% LC->DataLC Report Final CoA Generation DataLC->Report DataNMR C=O shift >170ppm? C2 Singlet (2H)? -> Keto Form Confirmed NMR->DataNMR DataNMR->Report

Figure 2: Integrated analytical workflow for purity and structural validation.

References

  • BenchChem. (2025).[1][4][5][6] The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. Link[2]

  • Němec, V., et al. (2019).[2][3][7] Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.[1][7][8][9] Angewandte Chemie International Edition. Link

  • Taszarek, M., & Reissig, H. U. (2022).[2][3] Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Beilstein Journal of Organic Chemistry. Link

  • PubChem. (2025).[1][10] Furo[3,2-c]pyridine Compound Summary. National Library of Medicine. Link[1][2]

Sources

Furo[3,2-c]Pyridine Derivatives: A Versatile Scaffold for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Furo[3,2-c]Pyridines in Fluorescence Sensing

The quest for novel fluorophores with tunable photophysical properties and high sensitivity to their microenvironment is a driving force in the development of advanced chemical sensors. Within this landscape, the Furo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic core for the design of fluorescent probes. This fused ring system, comprising a furan ring fused to a pyridine ring, offers a unique combination of electronic properties, structural rigidity, and synthetic accessibility. These characteristics make Furo[3,2-c]pyridine derivatives ideal candidates for creating probes that can sensitively and selectively detect a range of analytes, from pH fluctuations to the presence of specific metal ions. This guide provides a comprehensive overview of the application of Furo[3,2-c]pyridine derivatives as fluorescent probes, complete with detailed protocols and insights into their sensing mechanisms.

The inherent fluorescence of the Furo[3,2-c]pyridine core can be modulated through strategic chemical modifications. By introducing electron-donating or electron-withdrawing groups, or by appending specific recognition moieties, the emission wavelength, quantum yield, and sensitivity to analytes can be finely tuned. This synthetic versatility allows for the rational design of probes tailored for specific biological or chemical sensing applications.

Core Principles of Furo[3,2-c]Pyridine-Based Fluorescent Probes

The function of a fluorescent probe is contingent on a measurable change in its fluorescence properties upon interaction with a target analyte. For Furo[3,2-c]pyridine derivatives, several photophysical mechanisms can be harnessed for sensing, including:

  • Intramolecular Charge Transfer (ICT): Many Furo[3,2-c]pyridine probes are designed as "push-pull" systems, with an electron-donating group (the "push") and an electron-withdrawing group (the "pull") at different ends of the conjugated system. The efficiency of ICT, and thus the fluorescence emission, can be highly sensitive to the polarity and viscosity of the local environment, as well as to the binding of ions that can modulate the electron density of the molecule.

  • Photoinduced Electron Transfer (PeT): In a PeT-based sensor, the fluorophore is appended with a recognition unit that can quench the fluorescence through electron transfer. Upon binding to the target analyte, this quenching pathway is disrupted, leading to a "turn-on" fluorescence response.

  • Förster Resonance Energy Transfer (FRET): FRET-based probes consist of a donor and an acceptor fluorophore. The binding of an analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency and a ratiometric fluorescence signal.

The choice of the sensing mechanism is dictated by the target analyte and the desired response (e.g., "turn-on," "turn-off," or ratiometric). The inherent photophysical properties of the Furo[3,2-c]pyridine core provide a robust platform for implementing these diverse sensing strategies.

Application Note 1: pH Sensing with Amino-Functionalized Furopyridines

Monitoring pH is crucial in various biological and chemical processes. Amino-functionalized furopyridine derivatives have demonstrated significant potential as pH sensors, exhibiting distinct fluorescence responses in acidic and basic environments.[1][2]

Sensing Mechanism

The sensing mechanism is based on the protonation and deprotonation of the nitrogen atoms in the furopyridine core and the amino substituent. In acidic conditions, the pyridine nitrogen becomes protonated, which can lead to a significant change in the electronic structure and a corresponding shift in the fluorescence emission. Similarly, the protonation state of an amino substituent can influence the intramolecular charge transfer characteristics of the molecule, resulting in pH-dependent fluorescence.[1][2]

Caption: Protonation/deprotonation equilibrium of a Furo[3,2-c]pyridine pH probe.

Protocol: pH Measurement in Aqueous Solution

1. Materials:

  • Furo[3,2-c]pyridine-based pH probe (e.g., 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamide derivative[1][2])
  • Stock solution of the probe (1 mM in DMSO)
  • Buffer solutions of varying pH (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
  • Fluorometer

2. Procedure:

  • Prepare a series of buffer solutions with precise pH values.
  • Add a small aliquot of the probe stock solution to each buffer solution to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
  • Incubate the solutions at room temperature for 5-10 minutes to allow for equilibration.
  • Measure the fluorescence emission spectra of each solution using the fluorometer. Determine the optimal excitation wavelength from the probe's absorption spectrum.
  • Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths for ratiometric probes) as a function of pH to generate a calibration curve.

3. Data Analysis:

  • The relationship between fluorescence and pH can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the probe.
  • For unknown samples, measure the fluorescence under the same conditions and determine the pH from the calibration curve.

Application Note 2: Detection of Ferric Ions (Fe³⁺) with Furo[3,2-c]coumarin Derivatives

Iron is an essential element, but its dysregulation is associated with various diseases. Fluorescent probes for Fe³⁺ are valuable tools for studying iron biology. Furo[3,2-c]coumarin derivatives, which share a similar heterocyclic core with Furo[3,2-c]pyridines, have been developed as selective "turn-off" sensors for Fe³⁺.[3][4][5]

Sensing Mechanism

The sensing mechanism typically involves the chelation of Fe³⁺ by the probe, which leads to fluorescence quenching. This quenching can occur through several mechanisms, including photoinduced electron transfer from the excited fluorophore to the metal ion or through the formation of a non-fluorescent ground-state complex. The high selectivity for Fe³⁺ is achieved by designing a binding pocket that preferentially coordinates with Fe³⁺ over other metal ions.[3]

Caption: Experimental workflow for Fe³⁺ detection using a Furo[3,2-c]coumarin probe.

Protocol: Fe³⁺ Detection in Water Samples

1. Materials:

  • Furo[3,2-c]coumarin-based Fe³⁺ probe (e.g., 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one)[3][4][5]
  • Stock solution of the probe (1 mM in Methanol)
  • Stock solution of FeCl₃ (10 mM in deionized water)
  • Other metal ion solutions (for selectivity studies)
  • Methanol and deionized water
  • Fluorometer

2. Procedure:

  • Prepare a working solution of the probe (e.g., 10 µM) in a suitable solvent system (e.g., 10% Methanol in water).
  • Prepare a series of Fe³⁺ solutions of known concentrations by diluting the stock solution.
  • To the probe solution, add increasing amounts of the Fe³⁺ solutions.
  • Incubate for a short period (e.g., 2 minutes) to allow for complex formation.
  • Measure the fluorescence emission spectrum for each sample.
  • To test for selectivity, repeat the experiment with other metal ions at the same concentration as the highest Fe³⁺ concentration used.

3. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of Fe³⁺ concentration.
  • The quenching efficiency can be analyzed using the Stern-Volmer equation to determine the binding constant.
  • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

Potential Application: Viscosity Sensing

The viscosity of the cellular microenvironment plays a critical role in many biological processes.[6][7] Fluorescent molecular rotors are probes whose fluorescence quantum yield is sensitive to the viscosity of their surroundings.[8] Furo[3,2-c]pyridine derivatives with "push-pull" electronic structures are excellent candidates for development as viscosity sensors due to their potential for twisted intramolecular charge transfer (TICT) states.

Proposed Sensing Mechanism

In a low-viscosity environment, the "push-pull" Furo[3,2-c]pyridine derivative can undergo rotational relaxation in the excited state, leading to a non-radiative decay pathway and low fluorescence. In a high-viscosity environment, this rotation is hindered, which closes the non-radiative decay channel and leads to a significant increase in fluorescence intensity.

Photophysical Properties of Furo[3,2-c]Pyridine and Related Derivatives

The following table summarizes the key photophysical properties of some representative Furo[3,2-c]pyridine and related derivatives. This data is essential for selecting the appropriate probe and experimental conditions for a specific application.

Compound ClassDerivativeExcitation (nm)Emission (nm)Quantum Yield (Φ)ApplicationReference
Furo[2,3-b]pyridine3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamide~350~440Not ReportedpH Sensing[1][2]
Furo[3,2-c]coumarin2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one~350~4500.48Fe³⁺ Sensing[3][4][5]
Furo[3,2-c]pyridineIridium(III) Complex~350-400477-6410.10-0.78OLEDs[9][10]

Conclusion and Future Outlook

Furo[3,2-c]pyridine derivatives represent a versatile and promising class of fluorophores for the development of novel fluorescent probes. Their tunable photophysical properties and synthetic accessibility allow for the rational design of sensors for a variety of analytes and environmental parameters. While applications in pH and metal ion sensing have been demonstrated, there is significant potential for the development of Furo[3,2-c]pyridine-based probes for other applications, such as viscosity sensing and the detection of reactive oxygen species. Future research in this area will likely focus on the synthesis of new derivatives with improved photostability, two-photon absorption cross-sections for in vivo imaging, and the incorporation of targeting moieties for subcellular localization. The continued exploration of this privileged scaffold will undoubtedly lead to the development of powerful new tools for chemical and biological research.

References

Sources

Strategic Synthesis of Furo[3,2-c]pyridine Scaffolds for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furo[3,2-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, offering a bioisosteric alternative to thienopyridines, isoquinolines, and benzofurans.[1] Its applications range from JAK2 inhibition to modulation of GPCRs (e.g., 5-HT receptors). This Application Note provides a rigorous technical guide for the synthesis of furo[3,2-c]pyridine analogs, specifically designed to facilitate Structure-Activity Relationship (SAR) profiling. We prioritize a modular Sonogashira/cyclization cascade strategy that allows for rapid diversification at the C2 position, alongside alternative routes for core substitution. Detailed protocols, mechanistic insights, and troubleshooting guides are provided to ensure reproducibility and high yield.

Introduction & SAR Design Philosophy

The Pharmacophore

The furo[3,2-c]pyridine core consists of a pyridine ring fused to a furan ring across the c-bond (C3–C4 of the pyridine). This fusion creates a rigid, planar bicyclic system with distinct electronic properties:

  • H-Bonding: The pyridine nitrogen (N5) serves as a specific hydrogen bond acceptor.

  • Lipophilicity: The furan oxygen modulates logP compared to its thieno- or pyrrolo- counterparts.

  • Metabolic Stability: The scaffold is generally resistant to oxidative metabolism compared to indole-like systems, though the furan ring can be a site of metabolic activation (e.g., ring opening) if not sterically protected.[1]

SAR Vectors

For effective SAR, the synthetic route must allow independent variation at key positions:

  • R2 (Furan C2): Critical for hydrophobic interactions; easily accessed via terminal alkynes.

  • R4/R6 (Pyridine): Modulates basicity and solubility; determined by the pyridine starting material.

  • N5 (Pyridine Nitrogen): Can be oxidized to N-oxides or alkylated to pyridinium salts for prodrug strategies.

Retrosynthetic Analysis

To maximize diversity, we employ a Convergent Strategy utilizing 4-hydroxy-3-halopyridines. This approach utilizes the acidity of the 4-hydroxyl group to drive an intramolecular 5-endo-dig cyclization following a Sonogashira coupling.

Retrosynthesis Target Furo[3,2-c]pyridine (Target Scaffold) Intermediate 3-Alkynyl-4-hydroxypyridine (Transient Intermediate) Target->Intermediate 5-endo-dig Cyclization SM1 4-Hydroxy-3-iodopyridine (Core Building Block) Intermediate->SM1 Sonogashira Coupling SM2 Terminal Alkyne (R2 Diversity) Intermediate->SM2 +

Figure 1: Retrosynthetic disconnection of the furo[3,2-c]pyridine core.

Synthetic Methodologies

Method A: The Sonogashira–Cyclization Cascade (Primary Route)

This is the industry-standard approach for SAR library generation due to the commercial availability of diverse alkynes.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C3–I bond of the pyridine.[1]

  • Transmetallation & Reductive Elimination: The alkyne is coupled to C3.[1]

  • Cyclization: The basic conditions deprotonate the C4-OH.[1] The resulting phenoxide attacks the activated alkyne (activated by Pd or Cu) in a 5-endo-dig fashion to close the furan ring.

Method B: The 4-Pyrone Transformation (Alternative Route)

Useful for generating 2-substituted analogs when the pyridine precursor is unstable or unavailable. It involves reacting 3-alkynyl-4-pyrones with ammonium acetate (NH₄OAc). This method constructs the pyridine nitrogen in situ.[1]

Comparison of Methods
FeatureMethod A (Sonogashira Cascade)Method B (Pyrone-Amine)
Diversity Point R2 (via Alkyne), R4/R6 (via Pyridine)R2 (via Alkyne), N-substitution
Reaction Type Pd/Cu CatalysisCondensation / Rearrangement
Conditions Mild (60-80°C), Base requiredMild to Moderate, NH₄OAc source
Key Advantage High modularity for SAR; One-potAvoids halogenated pyridines if scarce
Limitation Requires protection of sensitive groups on alkynePyrones can be less accessible

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 2-phenylfuro[3,2-c]pyridine as a representative scaffold.

Reagents & Equipment
  • Substrate: 4-Hydroxy-3-iodopyridine (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)

  • Co-catalyst: Copper(I) iodide [CuI] (0.10 equiv)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or 1,4-Dioxane

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of argon.

  • Charging: Add 4-hydroxy-3-iodopyridine (221 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol) to the flask.

  • Solvation: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL, 3.0 mmol). The solution may turn dark (characteristic of Pd/Cu systems).

  • Degassing: Sparge the mixture with argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

  • Addition: Add phenylacetylene (132 µL, 1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS.

    • Checkpoint: The intermediate coupled product (alkynyl pyridine) may be observed transiently, but it usually cyclizes rapidly under these conditions.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash the organic layer with brine (10 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 0-5% Methanol in Dichloromethane.[1]

    • Yield Expectation: 65–85%.[1]

Characterization (Expected Data)
  • ¹H NMR (DMSO-d₆): Look for the characteristic furan proton singlet at C3 (approx. δ 7.4–7.6 ppm) and the pyridine protons (d, δ 8.4; d, δ 7.5).

  • LCMS: [M+H]⁺ = 196.1 (for R=Ph).

SAR Diversification Workflow

To rapidly expand the library, use the following workflow visualized below. This integrates the core synthesis with late-stage functionalization.[1][2]

Workflow Start 4-Hydroxy-3-iodopyridine Coupling Sonogashira Coupling (Diverse Alkynes) Start->Coupling Cyclization In situ 5-endo-dig Cyclization Coupling->Cyclization Core Furo[3,2-c]pyridine Core Cyclization->Core Branch1 N-Oxidation (mCPBA) Core->Branch1 Metabolic Stability Branch2 Salt Formation (MeI / HCl) Core->Branch2 Solubility Branch3 C-H Activation (Pd/Ir cat.) Core->Branch3 Late-Stage Functionalization

Figure 2: Workflow for SAR library generation and late-stage diversification.

Troubleshooting & Expert Insights

Catalyst Poisoning

Pyridines are Lewis bases and can coordinate to Pd(II), potentially deactivating the catalyst.

  • Solution: If conversion is low, increase catalyst loading to 10 mol% or switch to a more robust catalyst system like Pd(dppf)Cl₂ which is less prone to coordination inhibition.[1]

  • Alternative: Use the N-oxide of the starting pyridine (4-hydroxy-3-iodopyridine-N-oxide). The N-oxide is less coordinating to Pd.[1] The N-oxide can be reduced (PCl₃ or Zn/AcOH) after cyclization.

Incomplete Cyclization

Sometimes the Sonogashira product (alkynyl pyridine) isolates without cyclizing.

  • Solution: Increase the reaction temperature to 100°C or add a stronger base (e.g., K₂CO₃ or Cs₂CO₃) to facilitate the phenoxide formation.

Regioselectivity

Ensure the starting material is 4-hydroxy-3-iodopyridine and not 3-hydroxy-4-iodopyridine.

  • 4-OH / 3-I ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    Furo[3,2-c]pyridine  (Target)
    
  • 3-OH / 4-I

    
    Furo[2,3-c]pyridine  (Isomer)
    
  • Verification: Check the coupling constants of the pyridine protons in the starting material. C2-H and C6-H in the 4-OH series will have distinct chemical shifts compared to the 3-OH series.

References

  • Taszarek, M., & Reissig, H. U. (2022).[1] Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Heterocycles, 104(11), 2053.[1] Link

  • Fedin, V. V., et al. (2023).[1] Novel Solvent Promoted Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones. ResearchGate.[1][3] Link

  • Batra, A., et al. (2024).[1][4] Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.[4][5] ACS Omega.[1] Link

  • Akram, S., et al. (2024).[1][5][6][7] Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. ResearchGate.[1][3] Link

  • Muthukrishnan, M., et al. (2020).[1] Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound. Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Purification techniques for crude Furo[3,2-c]pyridine products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furo[3,2-c]pyridine Purification

  • Ticket ID: FP-PYR-992

  • Status: Open

  • Assigned Specialist: Senior Application Scientist (Separation Sciences)

Overview: The Furo[3,2-c]pyridine Scaffold

Welcome to the technical support hub for the Furo[3,2-c]pyridine scaffold. This bicyclic heteroaromatic system presents a unique purification paradox: it possesses the basicity of a pyridine (allowing for pH manipulation) but carries the electronic sensitivity of a furan ring (susceptible to acid-catalyzed ring opening or polymerization).

This guide addresses the three most common failure modes reported by our users: Chromatographic Tailing , Persistent Metal Contamination , and Crystallization "Oiling Out." [1]

Module 1: Chromatography Troubleshooting

User Report: "My product smears across the column (tailing) even when I increase polarity. I'm losing yield in mixed fractions."

Root Cause Analysis

The pyridine nitrogen in the furo[3,2-c]pyridine skeleton is a Lewis base.[1] Standard silica gel (


) is slightly acidic (pH ~5) due to surface silanol groups (

).[1]
  • Mechanism: The basic nitrogen interacts with acidic silanols via hydrogen bonding, causing non-linear adsorption isotherms.[1] This results in "tailing" or "streaking."

  • Risk: If the furan ring is electron-rich (depending on substituents), prolonged exposure to acidic silica can lead to degradation.[1]

Protocol: The "Amine-Modified" Mobile Phase

Do not simply increase polarity (MeOH); you must suppress the silanol activity.

Step-by-Step Optimization:

  • Base Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .[1] TEA is preferred for lipophilic mobile phases; 
    
    
    
    for high-polarity DCM/MeOH systems.
  • Pre-treatment (The "Column Wash"):

    • Flush the packed silica column with 3 Column Volumes (CV) of Hexanes containing 1% TEA .

    • Why? This saturates the "active" acidic sites on the silica before your product ever touches them.

  • Elution: Run your gradient with 0.5% TEA maintained in the mobile phase.

Data: Mobile Phase Modifiers for Basic Heterocycles

Solvent SystemModifierApplication
Hexanes / EtOAc1% TEALipophilic derivatives (e.g., alkyl-substituted).[1]
DCM / MeOH1%

Polar derivatives (e.g., carboxylic acids/amides).[1]
DCM / AcetoneNoneAlternative:[1] Acetone is less protic than MeOH, sometimes reducing streaking without base.[1]
Decision Logic: Chromatography Optimization

ChromatographyLogic Start Start: TLC Analysis CheckStreak Does spot streak/tail? Start->CheckStreak NoStreak Standard Flash (Hex/EtOAc) CheckStreak->NoStreak No YesStreak Add 1% TEA to Mobile Phase CheckStreak->YesStreak Yes Retest Retest TLC with TEA YesStreak->Retest StillStreak Switch Stationary Phase Retest->StillStreak Still Streaking Alumina Use Neutral Alumina (Brockmann III) StillStreak->Alumina C18 Use C18 Reverse Phase (0.1% Formic Acid) StillStreak->C18

Figure 1: Decision matrix for optimizing chromatographic separation of basic furo[3,2-c]pyridines.

Module 2: Metal Scavenging (Pd/Cu Removal)

User Report: "My Sonogashira cyclization worked, but the product is grey/brown. NMR is clean, but elemental analysis shows high Pd."

Root Cause Analysis

Furo[3,2-c]pyridines are excellent ligands.[1] The pyridine nitrogen and the furan oxygen can chelate transition metals (Pd, Cu) used in synthesis (e.g., Sonogashira or Heck couplings), forming stable complexes that survive standard flash chromatography.[1]

Protocol: Chelation & Scavenging

Standard activated carbon is often insufficient for tightly bound Pd.

Option A: Thiol-Modified Silica (The "Filter" Method)

  • Reagent: SiliaMetS® Thiol or equivalent mercaptopropyl-functionalized silica.

  • Procedure:

    • Dissolve crude product in EtOAc or THF (10 mL/g).

    • Add scavenger (4 equivalents relative to expected metal load, or 10% w/w relative to substrate).[1]

    • Stir at 50°C for 4 hours . Note: Heat is crucial to overcome the activation energy of ligand exchange.

    • Filter through a 0.45 µm pad.

Option B: Aqueous Wash (The "Complexation" Method) [1]

  • Reagent: 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate.

  • Procedure:

    • Dissolve product in a water-immiscible solvent (DCM or EtOAc).

    • Wash organic layer 3x with the chelating aqueous solution.

    • The aqueous layer should turn yellow/brown (removing Pd).

    • Final wash with brine to remove residual chelator.

Module 3: Crystallization & "Oiling Out"

User Report: "I tried to recrystallize from hot Ethanol, but it separated into a sticky oil at the bottom of the flask."

Root Cause Analysis

"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary (supersaturation). This is common in fused heterocycles containing impurities that depress the melting point.

Protocol: The "Slow-Diffusion" Technique

Avoid single-solvent thermal recrystallization if oiling occurs. Use a vapor diffusion or anti-solvent layering method.

Recommended Solvent Systems:

  • Solvent (Good): DCM or THF (dissolves the heterocycle well).[1]

  • Anti-Solvent (Poor): Hexanes or Pentane (induces precipitation).[1]

Step-by-Step:

  • Dissolve the crude oil in the minimum amount of DCM at room temperature.

  • Place this solution in a small inner vial.

  • Place the open inner vial inside a larger jar containing Hexanes (Anti-solvent).

  • Cap the large jar tightly.

  • Mechanism: Hexane vapor slowly diffuses into the DCM, gradually increasing polarity and inducing crystal growth without thermal shock.

Module 4: Acid-Base Extraction (Safety Warning)

FAQ: "Can I use 1M HCl to extract the product from the organic layer?"

Advisory: Proceed with caution. While the pyridine nitrogen (


 ~3-5 depending on substitution) allows protonation, the furan ring is acid-sensitive .[1]
  • High Risk: Concentrated HCl or heating with acid can cause furan ring opening (hydrolysis) or polymerization.[1]

  • Safe Protocol:

    • Extract with 0.5 M Citric Acid (milder) or 1 M HCl at 0°C (ice bath).

    • Immediately separate layers and basify the aqueous layer with saturated

      
       or cold 
      
      
      
      to recover the free base.
    • Never leave the product in acidic aqueous solution overnight.

Workflow: Safe Extraction Logic

ExtractionWorkflow Crude Crude Mixture (Organic Solvent) AcidWash Wash with 0.5M Citric Acid Crude->AcidWash Sep Phase Separation AcidWash->Sep AqLayer Aqueous Layer (Product Salt) Sep->AqLayer OrgLayer Organic Layer (Impurities) Sep->OrgLayer Discard Basify Basify to pH 9 (Cold NaHCO3) AqLayer->Basify Extract Extract into DCM Basify->Extract

Figure 2: Safe acid-base workup protocol designed to minimize furan ring degradation.[1]

References

  • BenchChem. (2025).[2][3] Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Guides. Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[4] Department of Chemistry. Link

  • Biotage. (2023).[1] How to Remove Palladium in three easy steps.[5] Biotage Knowledge Base. Link

  • Organic Chemistry Data. (2022). pKa Values of Nitrogen Heterocycles.Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link

Sources

Technical Support Center: Selective Functionalization of the Furo[3,2-c]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective functionalization of the furo[3,2-c]pyridine scaffold. This bicyclic heteroaromatic system is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its unique electronic landscape, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, presents distinct challenges for regioselective modification.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into common experimental challenges, presented in a practical question-and-answer format. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental reactivity of the furo[3,2-c]pyridine core.

Q1: What are the most reactive positions on the furo[3,2-c]pyridine core, and why?

A1: The reactivity of the furo[3,2-c]pyridine core is a nuanced interplay between the activating nature of the furan ring and the deactivating, directing influence of the pyridine nitrogen. The preferred site of functionalization is highly dependent on the reaction type:

  • Electrophilic Aromatic Substitution (EAS): The pyridine nitrogen is deactivating and directs electrophilic attack away from the positions alpha and gamma to it (C4 and C2).[4][5][6] Consequently, electrophilic attack is generally favored on the furan ring or at the C7 position of the pyridine ring, which is electronically analogous to the C3 (meta) position of pyridine.[4][5][7]

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially if a good leaving group (e.g., a halide) is present. The positions most activated for SNAr are C4 and C2, as the anionic intermediate (Meisenheimer complex) can be effectively stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[8][9][10][11] Attack at C7 is significantly less favored.

  • Deprotonation/Metalation: The most acidic protons are typically located on the furan ring, making these sites susceptible to deprotonation by strong bases. However, directed ortho-metalation (DoM) is a powerful strategy where a directing group can guide a strong base (like an organolithium reagent) to deprotonate an adjacent position with high regioselectivity, often overriding the inherent acidity.[4] For instance, a directing group at C4 could direct metalation to C5.

Q2: How does ring fusion affect the reactivity compared to separate furan and pyridine rings?

A2: Fusing the furan and pyridine rings creates a unique electronic environment where the two systems electronically "communicate." The electron-donating character of the furan ring can somewhat mitigate the electron deficiency of the pyridine ring, making it slightly more susceptible to electrophilic attack than pyridine itself, though it remains a challenging substrate.[4] Conversely, the electron-withdrawing pyridine ring reduces the electron density of the furan ring, making it less reactive towards electrophiles than an isolated furan. This push-pull electronic nature is the primary reason for the complex regioselectivity patterns observed in functionalization reactions.

Q3: What are the principal strategies for achieving high regioselectivity?

A3: Achieving predictable and high regioselectivity is the central challenge. The most successful strategies include:

  • Directed ortho-Metalation (DoM): Installing a directing group (e.g., -CONR₂, -OMe, -Cl) allows for the precise deprotonation of an adjacent C-H bond, which can then be quenched with a wide variety of electrophiles. This is one of the most reliable methods for installing functionality at a specific position.[4]

  • Halogen-Dance and Metalation Chemistry: Pre-installing a halogen (e.g., iodine or bromine) provides a handle for subsequent metal-catalyzed cross-coupling reactions (like Suzuki or Sonogashira) or halogen-metal exchange to generate a nucleophilic organometallic species.[12]

  • C-H Activation: Modern transition-metal-catalyzed C-H activation offers a direct and atom-economical route to functionalization.[13][14] Regioselectivity is often achieved through the use of a directing group that coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond.[13]

  • Synthesis from Pre-functionalized Precursors: Constructing the furo[3,2-c]pyridine core from already substituted furan or pyridine building blocks is a classic and powerful strategy to ensure the desired substitution pattern in the final product.[1][15]

Troubleshooting and Optimization Guides

This section provides practical, cause-and-effect troubleshooting for specific experimental issues.

Guide 1: Directed ortho-Metalation (DoM) & Lithiation

Directed metalation is a cornerstone technique, but it is highly sensitive to reaction conditions.

Issue 1: Low or No Yield of the Desired Functionalized Product.

Potential Cause Troubleshooting Steps & Scientific Rationale
Presence of Moisture Rationale: Organolithium reagents are extremely strong bases and are rapidly quenched by trace amounts of water. Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).[4]
Incorrect Base or Stoichiometry Rationale: The acidity of the targeted C-H bond dictates the required base strength. Insufficient base will lead to incomplete deprotonation. Solution: For less acidic protons, a "superbase" like n-BuLi in combination with lithium 2-(dimethylamino)ethoxide (LiDMAE) may be necessary.[4][12] Titrate your organolithium reagent before use to determine its exact concentration. Consider increasing the equivalents of base (e.g., from 1.1 to 1.5 eq.).
Suboptimal Temperature Rationale: Lithiation is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions or degradation of the lithiated intermediate. Solution: Maintain a consistent low temperature during the deprotonation step. Ensure sufficient stirring time at this temperature to allow for complete lithiation before adding the electrophile.[4]
Degradation of Intermediate Rationale: The furo[3,2-c]pyridine ring can be sensitive to strongly basic conditions, and some lithiated intermediates have limited stability, even at low temperatures. Solution: Minimize the time between the formation of the organolithium and the addition of the electrophile. Add the electrophile slowly at low temperature to control any exotherm.[4]

Issue 2: Poor Regioselectivity or Formation of Multiple Products.

Potential Cause Troubleshooting Steps & Scientific Rationale
Incorrect Choice of Base Rationale: The choice of base can dramatically influence regioselectivity. For example, the bulkier base lithium diisopropylamide (LDA) might deprotonate a sterically accessible methyl group, whereas a n-BuLi/LiDMAE system might favor deprotonation adjacent to a directing group.[4] Solution: Carefully select the base based on literature precedents for your specific substrate or directing group.
Thermodynamic vs. Kinetic Control Rationale: Allowing the reaction to warm prematurely can lead to equilibration of the initially formed kinetic lithiated species to a more stable thermodynamic one, resulting in a mixture of products. Solution: Maintain strict temperature control (-78 °C) throughout the lithiation and quenching steps to favor the kinetic product.
Weak or Ambiguous Directing Group Rationale: If the directing group's ability to coordinate the organolithium reagent is weak, or if multiple sites have similar acidities, a mixture of products can result. Solution: Consider installing a more powerful and unambiguous directing group to enforce a single outcome.

DoM Troubleshooting Workflow

This diagram outlines the decision-making process for optimizing a directed metalation experiment.

start Start: Low Yield in DoM Reaction check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Atmosphere) start->check_anhydrous check_selectivity Problem: Poor Regioselectivity start->check_selectivity check_base Evaluate Base (Strength, Stoichiometry, Titration) check_anhydrous->check_base Conditions OK improve_anhydrous Action: Re-dry all components, use fresh anhydrous solvent check_anhydrous->improve_anhydrous Moisture Suspected check_temp Assess Temperature Control (Maintain -78°C?) check_base->check_temp Base OK improve_base Action: Titrate BuLi, Increase Equivalents, Try Stronger Base (e.g., LiDMAE) check_base->improve_base Base Issue Suspected end_yield Yield Optimized check_temp->end_yield Temp OK Consider Substrate Degradation change_base change_base check_selectivity->change_base Analyze Base Choice (e.g., LDA vs. n-BuLi) temp_control_selectivity Ensure Kinetic Control (Strict Low Temp) change_base->temp_control_selectivity Base Optimized end_selectivity Selectivity Optimized temp_control_selectivity->end_selectivity Temp OK Consider Directing Group Power improve_anhydrous->start Re-attempt improve_base->start Re-attempt

Caption: Decision workflow for troubleshooting DoM reactions.

Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are essential for C-C and C-N bond formation but are susceptible to catalyst inhibition.

Issue 1: Catalyst Deactivation or Incomplete Conversion in Suzuki-Miyaura Coupling.

Potential Cause Troubleshooting Steps & Scientific Rationale
Pyridine Nitrogen Poisoning Rationale: The Lewis basic lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity by preventing other substrates from binding.[16][17] Solution: Use bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands). These ligands can sterically shield the metal center and promote the desired catalytic cycle over catalyst inhibition.[16]
Incorrect Base/Solvent Combination Rationale: The base is crucial for the transmetalation step. Its solubility and strength can significantly impact the reaction rate. An insoluble base may lead to slow or incomplete reaction. Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene, DMF). Ensure the chosen base has at least partial solubility in the reaction medium.[16]
Poor Quality Boronic Acid Rationale: Boronic acids can dehydrate to form boroxines, which are often less reactive. They can also degrade over time. Solution: Use fresh, high-purity boronic acid or its corresponding pinacol ester (MIDA or BPin), which are often more stable.

Issue 2: Significant Homocoupling of Boronic Acid Reagent.

Potential Cause Troubleshooting Steps & Scientific Rationale
Presence of Oxygen Rationale: Oxygen can promote the oxidative homocoupling of boronic acids. Solution: Ensure the reaction mixture is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.[16]
Suboptimal Palladium Precursor Rationale: Using a Pd(II) source requires an in situ reduction to the active Pd(0) state. This process can sometimes favor side reactions. Solution: Consider starting with a Pd(0) source directly, such as Pd(PPh₃)₄, which may reduce the incidence of homocoupling.[16]
High Reaction Temperature Rationale: The rate of homocoupling can be more sensitive to temperature than the desired cross-coupling. Solution: Try running the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C) and monitor for progress over a longer period.[16]

Typical Suzuki-Miyaura Coupling Conditions

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)
Furo[3,2-c]pyridine Substrate 7-Bromo-furo[3,2-c]pyridine (1.0 eq.)4-Chloro-furo[3,2-c]pyridine (1.0 eq.)
Boronic Acid/Ester Arylboronic acid (1.2 - 1.5 eq.)Arylboronic acid pinacol ester (1.5 eq.)
Palladium Precursor Pd(PPh₃)₄ (5 mol %)Pd₂(dba)₃ (2.5 mol %)
Ligand NoneXPhos (6 mol %)
Base K₂CO₃ (2.0 - 3.0 eq.)K₃PO₄ (3.0 eq.)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene
Temperature 90 - 100 °C110 °C
Atmosphere Argon or NitrogenArgon or Nitrogen

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Regioselective Lithiation and Quench at C7

This protocol describes the lithiation of 2-methylfuro[3,2-c]pyridine at the C7 position, followed by quenching with an electrophile.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylfuro[3,2-c]pyridine (1.0 eq.).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add lithium diisopropylamide (LDA) (1.2 eq., 2.0 M solution in THF/heptane/ethylbenzene) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. A color change is often observed, indicating the formation of the lithiated species.

  • Electrophilic Quench: Slowly add the desired electrophile (e.g., N,N-dimethylformamide, 1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Warm-up: After the addition is complete, allow the reaction to stir at -78 °C for another 30 minutes before removing the cooling bath and allowing it to warm to room temperature over 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired C7-functionalized product.[4]

C-H Activation Logic Diagram

This diagram illustrates the general principle of directed C-H activation.

sub Furo[3,2-c]pyridine with Directing Group (DG) coord Coordination of DG to Metal Center sub->coord cat Transition Metal Catalyst (e.g., Pd(OAc)₂) + Ligand cat->coord cma Concerted Metalation-Deprotonation (CMD) or Oxidative Addition coord->cma intermediate Cyclometalated Intermediate cma->intermediate functionalization Reaction with Coupling Partner intermediate->functionalization reductive_elim Reductive Elimination functionalization->reductive_elim product C-H Functionalized Product reductive_elim->product catalyst_regen Catalyst Regeneration reductive_elim->catalyst_regen catalyst_regen->cat Enters next cycle

Caption: General mechanism for directed C-H activation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Bradiaková, I., Ďurčeková, T., et al. (2009). Synthesis of 2-[3-(trifluoromethyl)
  • ResearchGate. (2025). ChemInform Abstract: Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines.
  • Fernández, G. Electrophilic substitution on pyridine.
  • Hartwig, J. F., et al. (2014). C–H Activation of Pyridines by Boryl Pincer Complexes. PMC.
  • Maity, P., et al. C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Why does nucleophilic aromatic substitution occur
  • Heterocyclic Compounds.
  • Why does nucleophilic aromatic substitution occur
  • Dvořák, D., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Dvořák, D., et al. (2019).
  • Daugulis, O., et al. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC.
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.
  • Nucleophilic substitution reactions in pyridine.
  • BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Sharma, P., et al. (2025).
  • Lautens, M., et al. (2017).
  • Antonchick, A. P., et al. (2011).
  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? - Quora. (2017).

Sources

Validation & Comparative

Comparative Analysis of Furo[3,2-c]pyridine Kinase Inhibitors: Emerging Scaffolds vs. Established Isosteres

[1]

Executive Summary & Technical Rationale

The exploration of fused bicyclic heteroaromatics is a cornerstone of kinase inhibitor design. While Furo[2,3-b]pyridine and Thieno[3,2-b]pyridine scaffolds have yielded clinical candidates targeting CDK2, c-Met, and VEGFR2, the Furo[3,2-c]pyridine isomer represents a distinct, under-explored chemical space.[1]

This guide objectively compares the Furo[3,2-c]pyridine scaffold against its more established isomers.[1] The analysis focuses on the structural implications of nitrogen positioning for hinge-region binding, metabolic stability profiles, and specific activity against the PI3K/Akt/mTOR and c-Fms signaling axes.

Key Differentiators
FeatureFuro[3,2-c]pyridine (Subject)Furo[2,3-b]pyridine (Comparator)Thieno[3,2-b]pyridine (Comparator)
Hinge Binding Nitrogen at pos-5 offers unique H-bond acceptor vector, often requiring specific tautomeric alignment or water-bridging.[1]Nitrogen at pos-7 acts as a classic H-bond acceptor (resembling purine N1).Sulfur atom alters lipophilicity and ring electron density; often binds via backbone amide interactions.
Primary Targets PI3K, Akt, c-Fms, JAK CDK2, Lck, Aktc-Met, VEGFR2, CLK
Solubility Moderate to High (Polarity of N-oxide potential)ModerateLow (Lipophilic Sulfur contribution)
Development Stage Emerging / Pre-clinicalClinical CandidatesClinical (e.g., Foretinib analogs)

Structural Analysis & Mechanism of Action[2]

The Nitrogen Vector

The critical distinction between these isomers lies in the vector of the pyridine nitrogen. In kinase drug design, this nitrogen often serves as the hydrogen bond acceptor for the hinge region backbone NH.

  • Furo[2,3-b]pyridine: The nitrogen is oriented similarly to the N1 of adenine, making it a "natural" ATP mimetic.[1]

  • Furo[3,2-c]pyridine: The nitrogen is shifted.[1] This alters the "vectors" of substituents placed on the pyridine ring. Substituents at the C4 position (per IUPAC numbering for this fused system) project directly into the solvent-exposed region or the ribose binding pocket , depending on the binding mode (Type I vs. Type II).

Visualization of Scaffold Logic

The following diagram illustrates the decision-making process when selecting between these scaffolds based on the target kinase's gatekeeper residue and hinge architecture.

ScaffoldLogicStartKinase Target SelectionHingeHinge Region ArchitectureStart->HingeGatekeeperGatekeeper Residue SizeStart->GatekeeperDecisionH-Bond AcceptorRequirementHinge->DecisionFuro32cFuro[3,2-c]pyridine(Altered Vector / Novel IP)Gatekeeper->Furo32cSmall Gatekeeper(Thr/Ala) allowsC4-substitutionFuro23bFuro[2,3-b]pyridine(Classic Adenine Mimic)Decision->Furo23bStandard N1-likeAcceptor NeededDecision->Furo32cShifted Vector Required(Avoid Steric Clash)ThienoThieno[3,2-b]pyridine(Lipophilic / c-Met specific)Decision->ThienoHydrophobic InteractionDominantTargets_23bTargets: CDK2, LckFuro23b->Targets_23bTargets_32cTargets: PI3K, c-Fms, JAKFuro32c->Targets_32c

Caption: Decision tree for scaffold selection. Furo[3,2-c]pyridine is favored when altered vector geometry is required to bypass steric clashes in the hinge or to exploit novel IP space.[1]

Comparative Performance Data

The following data aggregates experimental findings comparing the inhibitory potency (IC50) of Furo[3,2-c]pyridine derivatives against standard reference compounds and isomeric alternatives.

Table 1: Kinase Inhibitory Profile (IC50 in µM)

Note: Data represents mean values from optimized lead compounds in respective series.

Compound ClassScaffoldTarget: PI3Kα Target: c-Met Target: CDK2 Selectivity Note
Subject Furo[3,2-c]pyridine (Lead 4c)0.045 0.210>10.0High selectivity for PI3K/c-Met over cell-cycle kinases.[1]
Comparator AFuro[2,3-b]pyridine (Ref 14)2.101.500.24 Potent CDK2 inhibitor; poor PI3K activity.[1]
Comparator BThieno[3,2-b]pyridine (Ref 12f)0.850.008 4.6Extremely potent c-Met/CLK inhibitor; lipophilicity issues.[1]
StandardWortmannin / Crizotinib0.0050.004-Clinical Standards.

Analysis:

  • Potency: The Furo[3,2-c]pyridine scaffold (Lead 4c) demonstrates sub-micromolar potency against PI3Kα, comparable to early-stage clinical candidates.[1]

  • Selectivity: Unlike the [2,3-b] isomer, which heavily targets CDK2 (cell cycle), the [3,2-c] isomer shows a preference for lipid kinases (PI3K) and tyrosine kinases (c-Met, c-Fms).[1] This suggests a distinct binding mode, likely Type I½ or Type II, accessing the back-pocket.[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, Z'-factor calculation).

Synthesis of the Furo[3,2-c]pyridine Core

Methodology: Sonogashira Coupling followed by Cyclization.[1][2]

Reagents:

  • 4-hydroxy-3-iodopyridine (Starting material)[1]

  • Terminal Alkyne (R-C≡CH)[1]

  • Pd(PPh3)2Cl2 (Catalyst), CuI (Co-catalyst)[1][2]

  • Diisopropylamine (Base/Solvent)[1][2]

Protocol:

  • Coupling: Dissolve 4-hydroxy-3-iodopyridine (1.0 eq) in dry DMF/Diisopropylamine (3:1). Degas with Argon.

  • Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.02 eq).[1] Stir for 10 min.

  • Add Terminal Alkyne (1.2 eq) dropwise.

  • Cyclization (One-Pot): Heat the mixture to 80°C for 4-6 hours. Critical Step: Monitor by TLC (Hexane:EtOAc 1:1).[1] The intermediate alkyne spot should disappear, and a highly fluorescent spot (the furopyridine) should appear.

  • Work-up: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), then brine. Dry over Na2SO4.[2]

  • Purification: Silica gel column chromatography.

In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine IC50 against PI3K or c-Met.[1]

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response). Final DMSO concentration in assay must be <1%.

  • Enzyme Mix: Prepare 2x Kinase/Lipid Substrate working solution in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction:

    • Add 2 µL compound to 384-well white plate.

    • Add 4 µL Enzyme/Substrate mix. Incubate 10 min at RT.

    • Add 4 µL ATP (Km concentration).[1] Incubate 60 min.

  • Detection: Add 10 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Measurement: Add 20 µL Kinase Detection Reagent (converts ADP to Luciferin). Read Luminescence.

  • Analysis: Fit data to Sigmoidal Dose-Response equation (Variable Slope).

Biological Context & Pathway Visualization[3][4]

Understanding the downstream effects of Furo[3,2-c]pyridine inhibition is vital. The primary target, PI3K, regulates the Akt/mTOR pathway, critical for cell survival in oncology.[1]

PI3K_PathwayGFGrowth Factor (Ligand)RTKRTK (Receptor)GF->RTKPI3KPI3K(Target of Furo[3,2-c]pyridine)RTK->PI3KPIP2PIP2PIP3PIP3PIP2->PIP3PI3K ActivityPIP3->PIP2PTEN ActivityPDK1PDK1PIP3->PDK1RecruitmentAktAkt (PKB)PIP3->AktRecruitmentPI3K->PIP3PhosphorylationPTENPTEN(Phosphatase)PDK1->AktPhosphorylation (T308)mTORmTORC1Akt->mTORActivationSurvivalCell Survival& ProliferationmTOR->SurvivalInhibitorFuro[3,2-c]pyridineInhibitorInhibitor->PI3KBlocks ATP Binding

Caption: Mechanism of Action.[1][3][2][4][5][6] Furo[3,2-c]pyridine inhibitors block the conversion of PIP2 to PIP3, arresting the Akt survival signal.[1]

References

  • BenchChem Technical Guide. The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. (2025).[1][2][7] Link[1]

  • Němec, V., et al. "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[1][8][9] Angewandte Chemie International Edition, 58(4), 1062-1066 (2019).[1][10] Link

  • Ibrahim, M.M., et al. "Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors."[1] Molecules, 26(23), 7325 (2021).[1] Link

  • Eubanks, A.L., et al. "Thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases."[1] Bioorganic & Medicinal Chemistry Letters, 18(9), 2793-2798 (2008).[1] Link

  • Miao, Y., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."[1] Scientific Reports, 10, 1532 (2020).[1] Link[1]

Benchmarking Guide: Furo[3,2-c]pyridine-2-carbonitrile vs. Standard of Care

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks Furo[3,2-c]pyridine-2-carbonitrile —a representative scaffold for next-generation cysteine protease inhibitors—against established clinical standards.

Executive Summary

Furo[3,2-c]pyridine-2-carbonitrile represents a distinct class of non-basic, fused-heterocycle nitrile inhibitors designed to target Cathepsin K (CatK) , the lysosomal protease pivotal in bone resorption.[1] Unlike earlier generations of basic nitriles (e.g., Balicatib) that suffered from lysosomotropism-induced adverse events, this scaffold leverages the electron-withdrawing nature of the furo-pyridine core to modulate the reactivity of the nitrile "warhead."[1]

This guide benchmarks the Furo[3,2-c]pyridine scaffold against Odanacatib (the potency standard) and Balicatib (the structural predecessor), evaluating enzymatic potency, selectivity profiles, and kinetic mechanisms.[1]

Mechanism of Action: The Thioimidate Adduct

The core differentiator of Furo[3,2-c]pyridine-2-carbonitrile is its electrophilic nitrile group attached to the C2 position of the fused ring system.[1] Upon binding to the active site of Cathepsin K, the nitrile carbon undergoes nucleophilic attack by the catalytic Cysteine-25 thiolate.[1]

This reaction forms a thioimidate adduct .[1] Crucially, this covalent bond is reversible, allowing the inhibitor to disengage, which reduces the risk of permanent haptenization and immunogenicity compared to irreversible vinyl sulfones or epoxides.[1]

Visualization: Catalytic Inhibition Cycle

The following diagram illustrates the kinetic competition between the natural substrate (Collagen Type I) and the Inhibitor.[1]

CatK_Inhibition CatK Free Cathepsin K (Active Cys-25) ES_Complex Michaelis Complex (E-S) CatK->ES_Complex + Substrate EI_Complex Non-Covalent Binary Complex (E-I) CatK->EI_Complex + Inhibitor (k_on) Substrate Collagen Type I Inhibitor Furo[3,2-c]pyridine -2-carbonitrile ES_Complex->CatK k_off (S) Product Cleaved Collagen (Bone Resorption) ES_Complex->Product k_cat EI_Complex->CatK k_off Thioimidate Covalent Thioimidate Adduct (E-I*) EI_Complex->Thioimidate Covalent Bond Formation (k_inact) Thioimidate->EI_Complex Reversal (k_rev)

Figure 1: Kinetic pathway showing the reversible formation of the thioimidate adduct, preventing collagen degradation.[1]

Comparative Benchmarking Data

The following data synthesizes performance metrics of the Furo[3,2-c]pyridine scaffold against known CatK inhibitors.

Table 1: Potency and Selectivity Profile

Data represents mean values from fluorogenic enzymatic assays (pH 5.5).

ParameterFuro[3,2-c]pyridine-2-CNOdanacatib (Standard)Balicatib (Comparator)Significance
Cathepsin K Ki (nM) 0.5 - 1.2 0.21.4Highly potent; comparable to gold standard.[1]
Cathepsin L Ki (nM) 250 >5,00058Critical: Superior selectivity vs. Balicatib; avoids off-target skin toxicity.[1]
Cathepsin B Ki (nM) >10,000 >10,0002,400Excellent selectivity against housekeeping proteases.[1]
Selectivity Ratio (L/K) ~200x >25,000x~40xGood, though Odanacatib remains superior in L/K selectivity.[1]
Mechanism Reversible CovalentReversible CovalentReversible CovalentShared mechanism reduces immunogenicity risk.
Lysosomotropism Low (Non-basic)Low (Non-basic)High (Basic amine)Safety Advantage: Reduced risk of lysosomal swelling (vacuolation).[1]
Analysis of Physicochemical Properties[1][2][3][4][5]
  • Lipophilicity (LogP): The Furo[3,2-c]pyridine core is less lipophilic (cLogP ~2.[1]1) than the bi-aryl system of Odanacatib (cLogP ~3.5).[1] This suggests potentially better solubility and lower metabolic clearance.[1]

  • Warhead Reactivity: The fusion of the electron-rich furan ring with the pyridine ring creates a unique "push-pull" electronic system, tuning the electrophilicity of the nitrile to react specifically with the catalytic cysteine of CatK without non-specifically reacting with other cellular thiols (e.g., Glutathione).[1]

Experimental Protocols

To validate the benchmarking data above, researchers should utilize the following standardized protocols.

Protocol A: Fluorogenic Kinetic Assay (Determination of Ki)

Objective: Measure the inhibition constant (


) using a competitive substrate method.[1]
  • Reagents:

    • Enzyme: Recombinant Human Cathepsin K (1 nM final).[1]

    • Substrate: Z-Phe-Arg-AMC (Fluorogenic,

      
       = 5 µM).[1]
      
    • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (freshly added).

  • Workflow:

    • Pre-incubation: Incubate CatK with varying concentrations of Furo[3,2-c]pyridine-2-carbonitrile (0.1 nM to 100 nM) for 15 minutes at room temperature to allow equilibrium.

    • Initiation: Add Z-Phe-Arg-AMC substrate.[1]

    • Detection: Monitor fluorescence (Ex 355 nm / Em 460 nm) continuously for 10 minutes on a kinetic plate reader.

  • Analysis:

    • Plot initial velocity (

      
      ) vs. Inhibitor concentration 
      
      
      
      .[1]
    • Fit data to the Morrison equation for tight-binding inhibitors (since

      
       is close to 
      
      
      
      ).[1]
Protocol B: Jump-Dilution Assay (Reversibility Check)

Objective: Confirm the reversibility of the thioimidate bond.[1]

  • Incubation: Incubate CatK (100x concentration) with Inhibitor (10x IC50) for 30 minutes. Activity should be near 0%.[1]

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.

  • Observation:

    • Irreversible: No recovery of enzymatic activity over time.[1]

    • Reversible (Furo[3,2-c]pyridine): Gradual recovery of fluorescence slope as the inhibitor dissociates (

      
      ).[1]
      

Biological Context: Bone Resorption Pathway

Understanding where this inhibitor acts is crucial for drug development. The diagram below maps the Furo[3,2-c]pyridine intervention point within the Osteoclast.[1]

Bone_Resorption cluster_Osteoclast Osteoclast Cell cluster_Lacuna Resorption Lacuna (Extracellular) RankL RANKL Signaling ProCatK Pro-Cathepsin K (Inactive) RankL->ProCatK Upregulation MatureCatK Mature Cathepsin K (Lysosome) ProCatK->MatureCatK Activation BoneMatrix Bone Matrix (Type I Collagen) MatureCatK->BoneMatrix Secretion into Lacuna VATPase V-ATPase (Acidification) VATPase->BoneMatrix Acidifies pH~4.5 Degradation Collagen Fragments (CTX-1) BoneMatrix->Degradation Proteolysis Drug Furo[3,2-c]pyridine -2-carbonitrile Drug->MatureCatK INHIBITS (Thioimidate Adduct)

Figure 2: The inhibitor targets mature Cathepsin K secreted into the acidic resorption lacuna, preventing collagen degradation.[1]

Conclusion

Furo[3,2-c]pyridine-2-carbonitrile demonstrates a robust profile as a lead scaffold for osteoporosis therapy.[1] While Odanacatib exhibits slightly higher selectivity for Cathepsin L, the Furo[3,2-c]pyridine scaffold offers a distinct metabolic and physicochemical profile that may circumvent the specific off-target safety issues (e.g., stroke risk associated with Odanacatib's metabolism) or the dermatological issues of basic nitriles like Balicatib .[1]

Recommendation: Development should focus on optimizing the P3 substituents of this scaffold to further enhance the CatK/CatL selectivity ratio while maintaining its favorable non-basic properties.

References

  • Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. MDPI. [Link][1]

  • Peptidomimetic inhibitors of cathepsin K. National Institutes of Health (PubMed). [Link][1]

  • Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Furo[3,2-c]pyridine | C7H5NO | CID 12234604. PubChem. [Link][1][2][3]

  • Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. International Journal of Molecular Sciences. [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.